Product packaging for Dinaciclib(Cat. No.:CAS No. 779353-01-4)

Dinaciclib

Katalognummer: B612106
CAS-Nummer: 779353-01-4
Molekulargewicht: 396.5 g/mol
InChI-Schlüssel: PIMQWRZWLQKKBJ-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dinaciclib is a pyrazolopyrimidine that is pyrazolo[1,5-a]pyrimidine substituted by ethyl, (2S)-2-(2-hydroxyethyl)piperidin-1-yl, and [(1-oxidopyridin-3-yl)methyl]amino groups at positions 3, 5, and 7, respectively. It is a potent pan-cyclin dependent kinase inhibitor that exhibits antineoplastic activity. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a pyrazolopyrimidine, a secondary amino compound, a member of piperidines, a primary alcohol, a member of pyridine N-oxides and a tertiary amino compound.
This compound has been used in trials studying the treatment of rrMM, rrCLL, rrDLBCL, Solid Tumors, and Solid Neoplasm, among others.
This compound is a pyrazolo[1,5-a]pyrimidine with potential antineoplastic activity. This compound selectively inhibits cyclin dependent kinases CDK1, CDK2, CDK5, and CDK9;  inhibition of CDK1 and CDK2 may result in cell cycle repression and tumor cell apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 9 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28N6O2 B612106 Dinaciclib CAS No. 779353-01-4

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779353-01-4
Record name Dinaciclib
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Record name Dinaciclib
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Record name (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide
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Record name DINACICLIB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Therapeutic Target of Dinaciclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaciclib (formerly SCH727965) is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcriptional control. Its primary therapeutic action stems from the simultaneous inhibition of multiple CDKs, leading to cell cycle arrest, suppression of survival signaling, and induction of apoptosis in cancer cells. This document provides an in-depth overview of this compound's therapeutic targets, mechanism of action, and the experimental methodologies used to elucidate its function.

Primary Therapeutic Target: Cyclin-Dependent Kinases (CDKs)

The primary therapeutic targets of this compound are specific members of the cyclin-dependent kinase family. It exhibits potent, low-nanomolar inhibitory activity against CDKs essential for both cell cycle progression and transcriptional regulation.[1][2][3] Dysregulation of these kinases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[1][4]

This compound was developed as a second-generation CDK inhibitor, demonstrating a superior efficacy and therapeutic index in preclinical models compared to earlier compounds like flavopiridol.[5][6] Its selectivity profile is key to its mechanism of action.

Data Presentation: Kinase Inhibitory Potency

The inhibitory activity of this compound has been quantified using cell-free kinase assays, with the half-maximal inhibitory concentration (IC50) serving as the primary metric of potency. This compound is a selective inhibitor of CDK1, CDK2, CDK5, and CDK9.[2][3][7]

Kinase TargetIC50 (nM)Primary FunctionReference(s)
CDK1 3 - 4G2/M phase transition, Mitosis[1][2][3]
CDK2 1G1/S phase transition, S phase progression[1][2][3]
CDK5 1Neuronal functions, Pro-survival signaling[1][2][3]
CDK9 4Transcriptional elongation (RNA Pol II)[1][2][3]
CDK4 100G1 phase progression[1]
GSK3β 800Multiple signaling pathways[1]
ERK2 4100MAPK/ERK signaling pathway[1]

Core Mechanism of Action

This compound exerts its anti-tumor effects through a multi-pronged mechanism that converges on the induction of programmed cell death (apoptosis). This is achieved primarily through two synergistic actions: cell cycle arrest and transcriptional suppression .[8]

Cell Cycle Arrest

By potently inhibiting CDK1 and CDK2, this compound effectively halts the cell division cycle at two critical checkpoints: the G1/S and G2/M transitions.[8][9][10]

  • CDK2 Inhibition: Blocks the phosphorylation of the Retinoblastoma protein (Rb).[11] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This leads to a G1 arrest.[11][12]

  • CDK1 Inhibition: Prevents the cell from entering mitosis, causing a G2/M phase arrest.[13][14]

This disruption of the cell cycle is a key component of this compound's cytostatic and cytotoxic effects.[9][10]

G1_S_G2_M_Transition_Control cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb p CDK2_CyclinE CDK2-Cyclin E E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes CDK2_CyclinE->Rb p CDK1_CyclinA CDK1-Cyclin A CDK1_CyclinB CDK1-Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis This compound This compound This compound->CDK2_CyclinE This compound->CDK1_CyclinB

Caption: this compound-mediated cell cycle arrest.
Transcriptional Suppression

This compound's inhibition of CDK9 is critical to its mechanism.[8] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This phosphorylation event is essential for the transition from transcriptional initiation to productive elongation.

By inhibiting CDK9, this compound prevents RNAP II-mediated transcriptional elongation.[3] This leads to a rapid downregulation of proteins with short half-lives, many of which are key pro-survival and anti-apoptotic factors, most notably Myeloid cell leukemia 1 (MCL-1).[4][11][15] The depletion of these survival proteins sensitizes cancer cells to apoptosis.

Transcriptional_Inhibition cluster_transcription Transcriptional Machinery cluster_protein Protein Production PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 mRNA mRNA Transcript RNAPII->mRNA Elongation DNA DNA Template DNA->RNAPII MCL1_Protein Anti-Apoptotic Proteins (e.g., MCL-1) mRNA->MCL1_Protein Translation Cell_Survival Cell Survival MCL1_Protein->Cell_Survival This compound This compound This compound->PTEFb Multi_Pathway_Inhibition cluster_pathways Oncogenic Signaling Pathways This compound This compound Wnt Wnt/β-catenin This compound->Wnt Hedgehog Hedgehog/GLI1 This compound->Hedgehog PI3K PI3K/AKT This compound->PI3K STAT3 STAT3 This compound->STAT3 NFkB NF-κB This compound->NFkB HR Homologous Recombination Repair This compound->HR Tumor_Growth Tumor Growth & Survival Wnt->Tumor_Growth Hedgehog->Tumor_Growth PI3K->Tumor_Growth STAT3->Tumor_Growth NFkB->Tumor_Growth HR->Tumor_Growth Experimental_Workflow start Start: Cancer Cell Culture treat Treat cells with This compound vs. Vehicle start->treat incubate Incubate (e.g., 24 hours) treat->incubate harvest Harvest Cells & Lyse incubate->harvest quantify Quantify Protein (BCA) harvest->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer probe Probe with Primary & Secondary Antibodies transfer->probe detect Detect Signal (Chemiluminescence) probe->detect analyze Analyze Protein Expression Levels detect->analyze

References

Dinaciclib as a CDK9 Inhibitor in Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Dinaciclib (formerly SCH727965) is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK5, and notably, CDK9.[1][2][3][4] Its mechanism of action in solid tumors is strongly linked to the inhibition of CDK9, a key regulator of transcriptional elongation. By targeting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived, critical oncoproteins and survival factors such as MYC and Mcl-1. This disruption of transcriptional programs induces cell cycle arrest, promotes apoptosis, and ultimately inhibits tumor growth.[1][5] Preclinical studies across a range of solid tumor models, including triple-negative breast cancer, neuroblastoma, and clear cell renal cell carcinoma, have validated its anti-tumor efficacy both in vitro and in vivo.[1][6][7] This guide provides an in-depth overview of this compound's mechanism as a CDK9 inhibitor, summarizes key preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

The Role of CDK9 in Oncogenic Transcription

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that functions as a critical regulator of gene transcription.[8] It is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also comprises a regulatory cyclin partner, predominantly Cyclin T1.[9][10] The primary function of P-TEFb is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event that is essential for releasing RNAP II from promoter-proximal pausing and facilitating productive transcriptional elongation.[10][11]

In many solid tumors, cancer cells become dependent on the continuous, high-level transcription of specific genes for their survival and proliferation. These often include oncogenes like MYC and genes encoding anti-apoptotic proteins such as Mcl-1 and Survivin, which are characterized by short mRNA and protein half-lives.[5][8] Dysregulation and overexpression of the CDK9 pathway are observed in various malignancies, making it a crucial node for maintaining the malignant phenotype and a valuable therapeutic target.[8][12][13]

This compound: A Potent Inhibitor of Transcriptional CDKs

Mechanism of Action

This compound is a small-molecule inhibitor that competitively binds to the ATP-binding pocket of several CDKs, including CDK9.[11][14] By inhibiting the kinase activity of CDK9 within the P-TEFb complex, this compound prevents the phosphorylation of the RNAP II CTD at the Serine 2 position.[6][15] This action effectively stalls transcriptional elongation, leading to a rapid depletion of transcripts for key survival proteins. The subsequent decrease in the levels of oncoproteins like MYC and anti-apoptotic proteins like Mcl-1 deprives the cancer cell of essential survival signals, ultimately triggering apoptosis.[1][16]

Dinaciclib_Mechanism_of_Action cluster_0 P-TEFb Complex cluster_1 Transcriptional Machinery cluster_2 Cellular Outcomes CDK9 CDK9 CyclinT1 Cyclin T1 CDK9->CyclinT1 RNAPII_paused RNA Polymerase II (Paused) CDK9->RNAPII_paused Phosphorylates Ser2 of CTD Apoptosis Apoptosis RNAPII_elongating RNA Polymerase II (Elongating) RNAPII_paused->RNAPII_elongating Release mRNA mRNA Transcripts (MYC, Mcl-1, etc.) RNAPII_elongating->mRNA Elongation DNA DNA Template Proteins Oncogenic & Anti-Apoptotic Proteins (MYC, Mcl-1) mRNA->Proteins Translation Survival Cell Proliferation & Survival Proteins->Survival Proteins->Apoptosis Depletion leads to This compound This compound This compound->CDK9 Inhibits

Caption: Mechanism of this compound targeting the CDK9/P-TEFb complex.
Kinase Inhibitory Profile

This compound is characterized by its potent inhibition of multiple CDKs, with IC50 values in the low nanomolar range for those involved in both transcription and cell cycle control.

Kinase TargetIC50 (nmol/L)Primary FunctionReference(s)
CDK2 1Cell Cycle (G1/S)[2][17][18]
CDK5 1Neuronal function, Proliferation[2][17][18]
CDK1 3Cell Cycle (G2/M)[2][17][18]
CDK9 4Transcription Elongation[1][2][17][18]
CDK4 100Cell Cycle (G1)[3]
CDK6 60-100Cell Cycle (G1)[19]
CDK7 60-100Transcription Initiation[19]

Preclinical Activity in Solid Tumors

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a wide array of solid tumor cell lines. Its efficacy is often pronounced in tumors driven by transcriptional addiction, such as those with MYC overexpression.

Cancer TypeCell Line(s)IC50 Range (nM)Key FindingsReference(s)
Triple-Negative Breast Cancer (TNBC)MDA-MB-231, various PDX lines~6 (MDA-MB-231)Induces G2/M arrest and apoptosis; particularly effective in MYC-elevated TNBC.[1][7]
Clear Cell Renal Cell Carcinoma (CC-RCC)786-O, ACHN, Caki-1, etc.5 - 16Shows synthetic lethality with VHL-deficiency; reduces pRb and Mcl-1.[7]
Neuroblastoma (NB)NGP, SH-SY5Y, SK-N-ASNot specifiedBlocks phosphorylation of RNAP II (Ser2) and Rb; induces cell death.[6][15]
Thyroid Cancer8505C, BHT101, C643, etc.≤ 16.0Induces G2/M arrest; decreases Mcl-1, Bcl-xL, and survivin.[4]
Cholangiocarcinoma (CCA)KKU-100, KKU-213ANot specifiedSuppresses proliferation and induces G1/S arrest; effective in gemcitabine-resistant cells.[20][21]
Pediatric Solid Tumors23 cell lines (various)Median: 7.5Cytotoxic activity observed across a broad panel of pediatric cancer cell lines.[22]
Nonseminomatous Testicular CancerNT2/D1, NCCIT800 - 5390Reduces cell viability and proliferation; enhances cisplatin efficacy.[23]
Biliary Tract Cancer (BTC)KKU-100, OZ7 - 8Reduces expression of anti-apoptotic protein Mcl-1.[24]
In Vivo Efficacy

This compound has consistently shown the ability to inhibit tumor growth and induce regression in various patient-derived xenograft (PDX) and cell line-based xenograft models of solid tumors.

Cancer TypeModelDosing RegimenKey OutcomesReference(s)
Triple-Negative Breast Cancer (TNBC)WHIM12 PDX50 mg/kg, i.p., daily (5 days/week) for 4 weeksSignificant tumor growth inhibition; reduced MYC, Cyclin B1, and Survivin in tumors.[1]
Neuroblastoma (NB)NGP & SH-SY5Y Orthotopic Xenografts20 mg/kg, i.p., dailySignificant tumor regression; blocked phosphorylation of Rb and RNAP II in vivo.[6]
Clear Cell Renal Cell Carcinoma (CC-RCC)PDX Orthotopic Model30 mg/kg, i.p., 3 times/week for 4 weeksSignificantly decreased tumor growth kinetics, size, and weight.[7]
Thyroid Cancer (Anaplastic)8505C Xenograft40 mg/kg, i.p., dailySignificantly retarded tumor growth.[4]
Pediatric Solid Tumors36 Solid Tumor Xenografts40 mg/kg, i.p., twice weekly for 2 weeksInduced significant delays in event-free survival in 64% of models.[22]

Key Downstream Effects of CDK9 Inhibition

The anti-tumor activity of this compound stems from a cascade of molecular events following the inhibition of CDK9-mediated transcription.

Dinaciclib_Downstream_Effects cluster_0 Molecular Consequences cluster_1 Cellular Consequences This compound This compound CDK9_Inhibition CDK9 Inhibition This compound->CDK9_Inhibition Transcription_Inhibition Inhibition of Transcriptional Elongation (Reduced p-RNAPII Ser2) CDK9_Inhibition->Transcription_Inhibition MYC_down ▼ MYC mRNA & Protein Transcription_Inhibition->MYC_down MCL1_down ▼ Mcl-1 mRNA & Protein Transcription_Inhibition->MCL1_down CyclinB1_down ▼ Cyclin B1 Protein Transcription_Inhibition->CyclinB1_down Survivin_down ▼ Survivin Protein Transcription_Inhibition->Survivin_down Arrest G2/M Cell Cycle Arrest MYC_down->Arrest Apoptosis Apoptosis (Caspase-3/PARP Cleavage) MCL1_down->Apoptosis CyclinB1_down->Arrest Survivin_down->Apoptosis Tumor_Inhibition Tumor Growth Inhibition Arrest->Tumor_Inhibition Apoptosis->Tumor_Inhibition

Caption: Logical flow of this compound's anti-tumor effects.
Suppression of Oncogenic Transcription Factors

A primary consequence of CDK9 inhibition is the downregulation of the proto-oncogene MYC. MYC is a potent transcription factor that drives the expression of numerous genes involved in cell cycle progression and metabolism.[1] Because MYC itself has a very short half-life, its protein levels are highly sensitive to transcriptional inhibition, making it a key vulnerability in MYC-driven cancers treated with this compound.[1][25]

Depletion of Anti-Apoptotic Proteins

Cancer cells rely on anti-apoptotic proteins to evade programmed cell death. CDK9 inhibition by this compound leads to the rapid downregulation of crucial BCL-2 family members like Mcl-1 and Inhibitor of Apoptosis (IAP) family members like Survivin.[1][4][16] The depletion of these short-lived survival factors lowers the apoptotic threshold of cancer cells, sensitizing them to cell death signals.

Induction of Cell Cycle Arrest and Apoptosis

This compound treatment consistently induces cell cycle arrest, often at the G2/M phase, which is associated with the downregulation of proteins like Cyclin B1.[1][4] This is also attributed to its potent inhibition of the mitotic kinase CDK1. The combination of cell cycle disruption and the loss of pro-survival signaling culminates in the induction of apoptosis, evidenced by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[6][7]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol outlines a method to assess the effect of this compound on the viability of solid tumor cell lines by measuring cellular ATP levels.

  • Cell Plating: Seed cells in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired final concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO) to the wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified, 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol describes the detection of changes in protein expression (e.g., p-RNAPII, MYC, Mcl-1, cleaved PARP) following this compound treatment.

  • Cell Lysis: Treat cultured cells with this compound for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-20% Tris-Glycine polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody (e.g., anti-Mcl-1, anti-MYC, anti-cleaved PARP, anti-p-RNAPII Ser2, anti-β-Actin) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. β-Actin is typically used as a loading control.

In Vivo Xenograft Study Workflow

This workflow details a typical preclinical trial of this compound in a solid tumor xenograft mouse model.

Xenograft_Workflow A 1. Cell Implantation Implant tumor cells (e.g., 1x10^6) subcutaneously or orthotopically into immunocompromised mice. B 2. Tumor Establishment Allow tumors to grow to a palpable size (e.g., 100-150 mm³). A->B C 3. Randomization Randomize mice into treatment groups (e.g., Vehicle vs. This compound) with similar mean tumor volumes. B->C D 4. Treatment Administration Administer this compound (e.g., 40 mg/kg, i.p.) and Vehicle according to the planned schedule (e.g., daily for 2 weeks). C->D E 5. Monitoring Measure tumor volume with calipers (e.g., 2-3 times/week) and monitor body weight as a sign of toxicity. D->E F 6. Study Endpoint Continue until tumors in the control group reach a predetermined size or for a fixed duration. E->F G 7. Endpoint Analysis Harvest tumors for weight measurement, Western blot, and Immunohistochemistry (IHC) for biomarkers (e.g., Ki-67, cleaved PARP). F->G

Caption: Experimental workflow for an in vivo xenograft study.

Clinical Evaluation in Solid Tumors

This compound has been evaluated in multiple clinical trials for various solid malignancies. While single-agent activity has been observed, responses have been modest in unselected patient populations. Research is ongoing to identify predictive biomarkers (such as MYC overexpression) and effective combination strategies.[1][26][27]

Trial PhaseCancer Type(s)Dosing RegimenKey Findings & ToxicitiesReference(s)
Phase 1Advanced Solid Malignancies0.33-14 mg/m², 2-hr IV infusion, weekly for 3 weeks (28-day cycle)Recommended Phase 2 Dose (RP2D): 12 mg/m². 10/48 subjects achieved prolonged stable disease. Common AEs: nausea, anemia, fatigue. DLTs: orthostatic hypotension, elevated uric acid.[19]
Phase 2Advanced Breast Cancer50 mg/m², 2-hr IV infusion, every 21 daysTrial stopped early for inferiority vs. capecitabine. 2/7 ER+/HER2- patients had a partial response. Common Grade 3/4 AEs: neutropenia, leukopenia.[26]
Phase 1bAdvanced TNBC (in combination with Pembrolizumab)33 mg/m² (RP2D), IV on Days 1 & 8 of a 21-day cycle1 CR, 4 PRs among 29 evaluable patients. MYC IHC staining correlated with response. Manageable toxicities.[27]
Phase 1Advanced Solid Tumors (in combination with Veliparib)This compound: 30 mg/m²; Veliparib: 400 mg BIDMTD established. Combination was poorly tolerated. Limited anti-tumor activity observed. Common toxicities: neutropenia, nausea, fatigue.[28]

Conclusion and Future Directions

This compound is a potent inhibitor of CDK9 with a clear mechanism of action rooted in the suppression of oncogenic transcriptional programs. Its ability to downregulate key survival proteins like MYC and Mcl-1 provides a strong rationale for its use in transcriptionally addicted solid tumors.[1][25] Preclinical data are robust, demonstrating significant anti-tumor activity across a variety of cancer types.[1][4][6][7]

However, clinical efficacy as a monotherapy in broad patient populations has been limited, highlighting the need for improved patient selection strategies.[26][29] Future development should focus on:

  • Biomarker-Driven Trials: Enrolling patients with tumors exhibiting high levels of MYC expression or other markers of transcriptional dependency.[27]

  • Combination Therapies: Combining this compound with agents that have complementary mechanisms, such as PARP inhibitors in HR-proficient tumors or immune checkpoint inhibitors.[27][28]

  • Optimized Dosing Schedules: Exploring alternative schedules to mitigate toxicities while maintaining therapeutic concentrations.[28]

By refining its clinical application, this compound remains a promising therapeutic agent with the potential to address significant unmet needs in the treatment of solid tumors.

References

The Impact of Dinaciclib on Cell Cycle Checkpoints: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinaciclib is a potent small-molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant anti-proliferative and pro-apoptotic effects across a range of malignancies.[1] Its primary mechanism of action involves the disruption of cell cycle progression by targeting key regulators of cell cycle checkpoints.[1] This technical guide provides an in-depth analysis of this compound's effects on the G1/S and G2/M transitions, as well as the spindle assembly checkpoint. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). In conjunction with their regulatory cyclin partners, CDKs drive the progression of the cell through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[2] Cell cycle checkpoints are critical surveillance mechanisms that ensure the fidelity of cell division by halting progression in response to cellular stress or damage.[3] Dysregulation of CDKs is a hallmark of cancer, leading to uncontrolled cell proliferation.[4]

This compound (formerly SCH727965) is a powerful CDK inhibitor with high affinity for CDK1, CDK2, CDK5, and CDK9.[4] Its ability to target multiple CDKs allows it to intervene at several critical junctures of the cell cycle, making it a compound of significant interest in oncology research.[1][5] This guide will dissect the molecular consequences of this compound's inhibitory action on these key cell cycle checkpoints.

Mechanism of Action at Cell Cycle Checkpoints

This compound's primary anti-tumor activity stems from its inhibition of CDKs that govern the G1/S and G2/M transitions. By blocking the catalytic activity of these kinases, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and, in many cases, apoptosis.[1]

G1/S Checkpoint Inhibition

The transition from the G1 to the S phase is a critical commitment point in the cell cycle, largely governed by the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes.[2] These complexes phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors that drive the expression of genes necessary for DNA replication.[6] While this compound is a potent inhibitor of CDK2, its effect on the G1/S checkpoint can be cell-line dependent.[7] In some cancer cell lines, treatment with this compound leads to an accumulation of cells in the G0/G1 phase.[7]

G2/M Checkpoint Arrest

A more predominant effect of this compound is the induction of a robust G2/M arrest.[6][8] This is primarily due to the inhibition of CDK1 (also known as CDC2), the master regulator of the G2/M transition and entry into mitosis.[2] CDK1, in complex with cyclin B, phosphorylates a multitude of substrates to initiate the profound cellular changes associated with mitosis, including chromosome condensation and spindle formation.[3] this compound's inhibition of CDK1 prevents these events, causing cells to accumulate at the G2/M boundary.[9] Studies have shown a significant increase in the G2/M cell population, ranging from 20% to 30%, following this compound treatment.[6]

Disruption of the Spindle Assembly Checkpoint and Induction of Anaphase Catastrophe

The spindle assembly checkpoint (SAC) is a crucial surveillance mechanism during mitosis that ensures proper attachment of all chromosomes to the mitotic spindle before allowing the cell to enter anaphase.[10][11] This checkpoint prevents chromosomal missegregation and aneuploidy.[10] this compound's inhibition of CDK1 and CDK2 has been shown to induce a phenomenon known as "anaphase catastrophe" in lung cancer cells.[2] This process is characterized by multipolar cell divisions and extensive chromosome missegregation, ultimately leading to apoptosis.[2] This suggests that this compound can override the SAC, forcing cells with aberrant spindle formations to proceed through a lethal mitosis.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the activity of this compound from various preclinical studies.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

CDK TargetIC50 (nM)Reference
CDK13[7]
CDK21[7]
CDK51[7]
CDK94[7]
CDK4/Cyclin D100[4]

Table 2: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells

Cell LineThis compound Concentration (µM)% of Cells in G0/G1% of Cells in S% of Cells in G2/MReference
A27800.01--Increased[7]
A27800.1Increased--[7]
OVCAR30.01-Increased-[7]
OVCAR30.1--Increased[7]

Note: "-" indicates that a significant change was not reported at this concentration.

Detailed Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound on cell cycle checkpoints.

Cell Culture and Drug Treatment
  • Cell Lines: A variety of human cancer cell lines are used, such as those from glioma, oral squamous cell carcinoma, and ovarian cancer.[7][8][9]

  • Culture Conditions: Cells are typically maintained in Roswell Park Memorial Institute (RPMI) media supplemented with 10% fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[12]

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. Control cells are treated with an equivalent amount of DMSO.[6]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Seeding: Cells are seeded in 6-well plates and allowed to attach overnight.[6]

  • Treatment: Cells are treated with various concentrations of this compound or DMSO for a specified period (e.g., 24 hours).[6]

  • Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol, typically overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Data Acquisition and Analysis: The DNA content of individual cells is measured using a flow cytometer. The resulting histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.[13]

Western Blot Analysis

Western blotting is employed to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.

  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Cyclin B1, CDK1, phospho-Rb, cleaved PARP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is often used as a loading control to ensure equal protein loading.[6]

In Vitro Kinase Assay

This assay is used to directly measure the inhibitory effect of this compound on the activity of specific CDKs.

  • Enzyme and Substrate Preparation: Recombinant active CDK/cyclin complexes and a suitable substrate (e.g., histone H1 for CDK1/cyclin B) are prepared.

  • Inhibitor Incubation: The CDK/cyclin complex is incubated with varying concentrations of this compound.

  • Kinase Reaction: The kinase reaction is initiated by adding the substrate and ATP (often radiolabeled, e.g., [γ-32P]ATP). The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection of Phosphorylation: The reaction is stopped, and the phosphorylated substrate is separated (e.g., by SDS-PAGE) and quantified (e.g., by autoradiography or scintillation counting).

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Dinaciclib_G2_M_Checkpoint_Inhibition cluster_G2_Phase G2 Phase cluster_M_Phase Mitosis CDK1_CyclinB CDK1/Cyclin B (Inactive) CDK1_CyclinB_active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_active Activation Wee1 Wee1 Kinase Wee1->CDK1_CyclinB Inhibitory Phosphorylation Cdc25_inactive Cdc25 (Inactive) Cdc25_inactive->CDK1_CyclinB Dephosphorylates & Activates CDK1_CyclinB_active->Cdc25_inactive Phosphorylates & Activates Mitotic_Events Mitotic Entry (Chromosome Condensation, Spindle Formation) CDK1_CyclinB_active->Mitotic_Events This compound This compound This compound->CDK1_CyclinB_active Inhibits

Caption: this compound's inhibition of active CDK1/Cyclin B at the G2/M checkpoint.

Experimental_Workflow_Cell_Cycle_Analysis start Seed Cells treatment Treat with this compound or DMSO (Control) start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain with Propidium Iodide harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Cell Cycle Distribution acquire->analyze end Quantified Results analyze->end

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Anaphase_Catastrophe_Induction This compound This compound CDK1_2 CDK1 & CDK2 Inhibition This compound->CDK1_2 SAC_Override Spindle Assembly Checkpoint Override CDK1_2->SAC_Override Multipolar_Division Multipolar Cell Division SAC_Override->Multipolar_Division Chromosome_Missegregation Chromosome Missegregation Multipolar_Division->Chromosome_Missegregation Apoptosis Apoptosis Chromosome_Missegregation->Apoptosis

Caption: Logical flow of this compound-induced anaphase catastrophe.

Conclusion

This compound exerts a profound and multi-faceted impact on cell cycle checkpoints, primarily through the potent inhibition of CDK1, CDK2, CDK5, and CDK9. Its ability to induce a strong G2/M arrest is a consistent finding across numerous studies and is a direct consequence of CDK1 inhibition. Furthermore, its capacity to disrupt the spindle assembly checkpoint and trigger anaphase catastrophe highlights a distinct mechanism of inducing cell death in cancer cells. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers seeking to further elucidate the therapeutic potential of this compound and to design novel strategies for targeting cell cycle dysregulation in cancer. Continued investigation into the nuanced, context-dependent effects of this compound on different cell cycle checkpoints will be crucial for its successful clinical application.

References

Early-Stage Research on the Biological Effects of Dinaciclib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Dinaciclib (formerly SCH 727965) is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs) that has been the subject of extensive preclinical investigation for various malignancies.[1][2] This technical guide provides an in-depth overview of the early-stage research into this compound's biological effects, focusing on its mechanism of action, quantitative potency, and the cellular processes it modulates. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and visual pathways.

Core Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting the activity of multiple cyclin-dependent kinases, which are crucial for cell cycle progression and transcriptional regulation.[2][3] Its primary targets are CDK1, CDK2, CDK5, and CDK9.[4] This multi-targeted approach leads to a dual impact on cancer cells: the disruption of the cell division cycle and the suppression of the transcription of key survival genes.

  • Cell Cycle Regulation (CDK1 & CDK2 Inhibition): By inhibiting CDK1 and CDK2, this compound blocks the G1/S and G2/M transitions of the cell cycle.[3] CDK2, in complex with cyclin E, is essential for the transition from the G1 to the S phase, while CDK1, complexed with cyclin B, is critical for entry into mitosis.[5] Inhibition of these kinases leads to cell cycle arrest, preventing cellular proliferation.[3]

  • Transcriptional Regulation (CDK9 Inhibition): this compound's inhibition of CDK9 is a key component of its cytotoxic activity. CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive transcript elongation.[6] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a decrease in the transcription of short-lived mRNAs that code for essential survival proteins, such as the anti-apoptotic protein Mcl-1.[6][7]

Caption: this compound's dual mechanism targeting cell cycle and transcription.

Quantitative Analysis of this compound's Potency

The efficacy of this compound has been quantified in numerous preclinical studies, both in cell-free kinase assays and in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary CDK targets. The low nanomolar values underscore its high potency.

Target KinaseIC50 (nM)
CDK13 - 4
CDK21
CDK51
CDK94
CDK4/Cyclin D100

Data sourced from multiple preclinical studies.[4][8][9][10]

Table 2: In Vitro Cytotoxicity of this compound Across Various Cancer Cell Lines

This table presents the IC50 values for this compound-induced growth inhibition in a selection of human cancer cell lines, demonstrating its broad-spectrum activity.

Cancer TypeCell Line(s)IC50 Range (nM)
Ovarian CancerVarious13.8 - 123.5
Pediatric CancersVarious3.4 - 11.2 (Median 7.5)
Thyroid CancerVarious7.1 - 16.0
NeuroblastomaVariousLow nanomolar
Oral Squamous Cell CarcinomaCa9-22, OECM-1, HSC-3Dose-dependent reduction

Data compiled from various in vitro studies.[5][9][11][12]

Key Biological Effects

Cell Cycle Arrest

A primary consequence of this compound treatment is the induction of cell cycle arrest. By inhibiting CDK1 and CDK2, this compound prevents cancer cells from progressing through critical checkpoints.[3] Flow cytometry analyses have consistently shown that this compound treatment leads to an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, which is indicative of apoptosis.[9][13][14][15] For instance, in oral squamous cell carcinoma (OSCC) cell lines, this compound was shown to downregulate cyclins A, B, D, and E, as well as CDKs 1 and 2, effectively halting the cell cycle at both the G1/S and G2/M transitions.[3] Similarly, in thyroid cancer cell lines, this compound induced G2/M phase arrest.[9]

cell_cycle_workflow start Seed and Treat Cells with this compound harvest Harvest and Fix Cells (e.g., with Ethanol) start->harvest stain Stain DNA with Propidium Iodide (PI) harvest->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histograms acquire->analyze result Quantify Cell Population in G1, S, G2/M, and Sub-G1 Phases analyze->result signaling_pathways cluster_pathways Pro-Survival Signaling Pathways This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT STAT3 STAT3 This compound->STAT3 NFkB NF-κB This compound->NFkB Wnt_beta_catenin Wnt/β-catenin This compound->Wnt_beta_catenin Hedgehog Hedgehog/GLI1 This compound->Hedgehog

References

Methodological & Application

Application Notes and Protocols: Dinaciclib In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinaciclib (formerly SCH 727965) is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), with significant activity against CDK1, CDK2, CDK5, and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and transcription. By inhibiting these CDKs, this compound effectively induces cell cycle arrest and apoptosis in various cancer cell lines, making it a promising therapeutic agent in oncology research.[2][3][4] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using a common colorimetric assay.

Mechanism of Action

This compound exerts its anti-proliferative effects by targeting key regulators of the cell cycle. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases.[3] This is often accompanied by a decrease in the phosphorylation of the retinoblastoma protein (Rb).[5][6] Furthermore, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis.[7] The induction of apoptosis is further evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP).[3]

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data: IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (nM)Reference
KKU-100Biliary Tract Cancer8[8]
OCUG-1Biliary Tract Cancer33[8]
OZBiliary Tract Cancer7[8]
NT2/D1Nonseminomatous Testicular Cancer800[9]
NT2/D1-RNonseminomatous Testicular Cancer4220[9]
NCCITNonseminomatous Testicular Cancer3700[9]
NCCIT-RNonseminomatous Testicular Cancer5390[9]
U87Glioblastoma10-20[7]
T98GGlioblastoma>500[7]
RPMI8226Multiple Myeloma40-80[10]
H929Multiple Myeloma40-80[10]

Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol details the steps for determining cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials
  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS, filter-sterilized)[11][12]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 4/5: MTT Assay start Harvest and count cells seed Seed cells in 96-well plate (e.g., 5,000-10,000 cells/well) start->seed incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 prepare_drug Prepare serial dilutions of this compound incubate1->prepare_drug add_drug Add this compound to wells prepare_drug->add_drug incubate2 Incubate for 48-72 hours add_drug->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Remove medium and add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2: Experimental workflow for the MTT cell viability assay.
Step-by-Step Procedure

  • Cell Seeding (Day 1)

    • Harvest cells from culture flasks during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells per well, optimize for your cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment (Day 2)

    • Prepare a series of this compound dilutions in complete culture medium from your stock solution. A typical concentration range for initial experiments could be from 1 nM to 10 µM.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[8][13]

  • MTT Assay and Data Acquisition (Day 4 or 5)

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12]

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Express the cell viability as a percentage of the vehicle-treated control cells:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC50 value.

Alternative Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

For a more sensitive and high-throughput compatible alternative, the CellTiter-Glo® assay can be used. This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[14]

Brief Protocol Outline
  • Follow steps 1 and 2 of the MTT protocol for cell seeding and this compound treatment in an opaque-walled 96-well plate.

  • After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.[15]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Measure the luminescence using a plate reader.

  • Data analysis is performed similarly to the MTT assay, with relative luminescence units (RLU) used instead of absorbance.

References

Dinaciclib Administration in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of Dinaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs), in mouse xenograft models. These guidelines are intended to assist in the design and execution of preclinical studies evaluating the efficacy of this compound in various cancer models.

Introduction to this compound

This compound (formerly SCH 727965) is a small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range.[1][2] By inhibiting these key regulators of the cell cycle and transcription, this compound can induce cell cycle arrest, apoptosis, and suppression of tumor growth.[3][4][5] Preclinical studies in various cancer cell lines and mouse xenograft models have demonstrated its potent anti-tumor activity, making it a compound of significant interest in oncology research.[1][6][7][8][9]

Mechanism of Action: Targeting the Cell Cycle and Transcription

This compound exerts its anti-tumor effects primarily through the inhibition of CDKs that play crucial roles in two fundamental cellular processes: cell cycle progression and gene transcription.

  • Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase.[3][4] This cell cycle arrest prevents cancer cells from dividing and proliferating.

  • Transcriptional Inhibition: this compound's inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1.[4] This disruption of transcriptional regulation ultimately promotes apoptosis in cancer cells. The inhibition of CDK9 can also reduce the expression of key oncogenes like MYC.[5]

Dinaciclib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Leads to RNAPII RNA Polymerase II Gene Anti-apoptotic Genes (e.g., Mcl-1, MYC) RNAPII->Gene Transcription PTEFb P-TEFb (CDK9) PTEFb->RNAPII Phosphorylation Gene->Apoptosis Suppression leads to This compound This compound CDK1_2 CDK1/2 This compound->CDK1_2 Inhibits CDK9 CDK9 This compound->CDK9 Inhibits CDK1_2->G2 Blocks G2/M Transition CDK9->PTEFb Inhibits Activity

Caption: this compound's dual mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies on this compound in mouse xenograft models.

Table 1: this compound Dosing and Efficacy in Mouse Xenograft Models

Cancer TypeCell LineMouse StrainThis compound Dose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Anaplastic Thyroid Cancer8505CNude Mice40, 50Intraperitoneal (IP)DailySignificant tumor growth repression[7]
CholangiocarcinomaKKU-213ANude Mice20Intraperitoneal (IP)Daily, 3 days/week for 2 weeksSignificant suppression of tumor growth[6]
NeuroblastomaNGP, SH-SY5YNude Mice20Intraperitoneal (IP)Daily for 2 daysSignificant reduction in tumor weight[10]
Ovarian CarcinomaA2780Nude Mice5 (MED)Intraperitoneal (IP)Daily for 7 days>50% TGI[1]
Colon AdenocarcinomaCOLO-320DMNude Mice40 (single dose)Intraperitoneal (IP)Every 4 days25% TGI[11]
Colon AdenocarcinomaCOLO-320DMNude Mice20 (split dose, 2h apart)Intraperitoneal (IP)Every 4 days66% TGI[11]
Pancreatic Ductal AdenocarcinomaKPC (transgenic)----Significantly delayed tumor progression and prolonged survival[9]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueConditionsReference
Cmax-5 mg/kg, IP administration[12]
AUC-5 mg/kg, IP administration[12]
Terminal Half-life2.31 to 2.95 hours2-hour IV infusion in human patients (similar decline observed in mice)[13]
Maximum Tolerated Dose (MTD)60 mg/kgDaily IP administration for 7 days in nude mice[1]

Experimental Protocols

Xenograft Model Establishment

This protocol outlines the general steps for establishing a subcutaneous xenograft model. Specific cell lines and mouse strains may require optimization.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring_treatment Monitoring & Treatment cluster_endpoint Endpoint Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvesting & Counting Cell_Culture->Cell_Harvest Cell_Injection 4. Subcutaneous Injection of Cells Cell_Harvest->Cell_Injection Mouse_Prep 3. Mouse Preparation (e.g., shaving, anesthesia) Mouse_Prep->Cell_Injection Tumor_Monitoring 5. Tumor Growth Monitoring Cell_Injection->Tumor_Monitoring Randomization 6. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 7. This compound Administration Randomization->Treatment Data_Collection 8. Continued Monitoring & Data Collection Treatment->Data_Collection Euthanasia 9. Euthanasia & Tumor Excision Data_Collection->Euthanasia Analysis 10. Tissue Analysis Euthanasia->Analysis

Caption: Standard workflow for a mouse xenograft study.

Materials:

  • Selected cancer cell line

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., Nude, SCID, NSG)[14][15]

  • Sterile syringes and needles

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions until a sufficient number of cells is obtained.

  • Cell Preparation:

    • Harvest cells using trypsin-EDTA and wash with PBS.

    • Perform a cell count and assess viability (typically >95%).

    • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Animal Preparation:

    • Anesthetize the mice according to approved institutional protocols.

    • Shave the area for injection (typically the flank).[16]

  • Tumor Cell Implantation:

    • Inject the cell suspension (e.g., 100-200 µL) subcutaneously into the flank of each mouse.[16]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.[15]

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[17]

  • Randomization:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

This compound Preparation and Administration

Materials:

  • This compound powder

  • Vehicle for reconstitution (e.g., DMSO, saline, or a specified formulation)

  • Sterile syringes and needles for administration

Procedure:

  • This compound Preparation:

    • Prepare this compound solution on the day of administration.

    • Reconstitute the this compound powder in a suitable vehicle to the desired stock concentration. Further dilutions can be made with sterile saline or PBS. The final concentration should be calculated based on the desired dose and the average weight of the mice.

  • Administration:

    • The most common route of administration for this compound in preclinical xenograft studies is intraperitoneal (IP) injection.[6][7][10]

    • Administer the prepared this compound solution to the mice in the treatment group according to the predetermined dosing schedule.

    • The control group should receive an equivalent volume of the vehicle.

    • Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.[7]

Endpoint and Data Analysis

Procedure:

  • Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • Tumor Excision and Analysis:

    • At the end of the study, euthanize the mice according to approved protocols.

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be processed for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to assess target engagement and pharmacodynamic effects.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed differences in tumor growth.

Conclusion

The protocols and data presented provide a comprehensive guide for the use of this compound in mouse xenograft models. Careful planning of the experimental design, including the choice of cell line, mouse strain, and dosing regimen, is crucial for obtaining reliable and reproducible results. These application notes serve as a valuable resource for researchers investigating the preclinical efficacy of this compound and its potential as a cancer therapeutic.

References

Application Notes and Protocols for Western Blot Analysis Following Dinaciclib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis to investigate the cellular effects of Dinaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs). This document outlines the experimental workflow, from cell culture and drug treatment to protein extraction and immunodetection. Additionally, it summarizes the expected quantitative changes in key signaling proteins and visualizes the affected signaling pathways.

Introduction

This compound (SCH-727965) is an experimental drug that functions as a multi-CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9.[1][2][3] Its mechanism of action involves the disruption of the cell cycle, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3][4][5] Western blotting is a crucial technique to elucidate the molecular mechanisms underlying this compound's anti-tumor activity by examining changes in protein expression and phosphorylation status of key cellular proteins.

Data Presentation: Quantitative Changes in Protein Expression

The following tables summarize the typical quantitative changes observed in protein levels after this compound treatment, as determined by Western blot analysis in various cancer cell lines.

Table 1: Effects of this compound on Cell Cycle Regulatory Proteins

ProteinCell Line(s)Treatment ConditionObserved ChangeReference(s)
pRb (S807/811)A2780, OVCAR3This compoundDecreased[6]
pRb (T821/826)CC-RCC cell lines40 nM this compound for 24hDecreased[7]
Cyclin AA2780, OVCAR3This compoundDecreased[6]
Cyclin B1TNBC cell lines, Glioma cell lines50nM this compound for 4-24hDecreased[2][4]
Cyclin D1Glioma cell linesThis compoundDecreased[2]
Cyclin EA2780This compoundDecreased[6]
CDK1A2780, OVCAR3, RajiThis compoundDecreased[3][6]
CDK2A2780This compoundDecreased[6]
CDK9Glioma cell linesThis compoundDecreased[2]
c-MYCTNBC cell lines50nM this compound for 4-24hDecreased[4]

Table 2: Effects of this compound on Apoptosis-Related Proteins

ProteinCell Line(s)Treatment ConditionObserved ChangeReference(s)
Cleaved PARPTNBC, Ovarian, CC-RCC, MelanomaThis compound (20-50nM for 24h)Increased[4][6][7][8]
Cleaved Caspase-3CC-RCC, MelanomaThis compound (30-40nM for 24-48h)Increased[7][8]
SurvivinTNBC, OvarianThis compoundDecreased[4][6]
XIAPOvarian, MelanomaThis compoundDecreased[6][8]
Mcl-1Ovarian, CC-RCC, MelanomaThis compoundDecreased[6][7][8]
Bcl-2Melanoma30 nM this compound for up to 48hDecreased[8]
p53Melanoma (1205Lu)30 nM this compound for up to 48hIncreased[8]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound primarily inhibits multiple cyclin-dependent kinases, leading to cell cycle arrest and apoptosis. The diagram below illustrates the key pathways affected by this compound.

Dinaciclib_Pathway cluster_cdks CDK Inhibition cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK5 CDK5 This compound->CDK5 CDK9 CDK9 This compound->CDK9 G1_S G1/S Transition This compound->G1_S Arrest G2_M G2/M Transition This compound->G2_M Arrest Caspase3 Cleaved Caspase-3 This compound->Caspase3 Upregulation PARP Cleaved PARP This compound->PARP Upregulation AntiApoptotic Survivin, Mcl-1, Bcl-2 This compound->AntiApoptotic Downregulation CDK1->G2_M Promotes pRb pRb Phosphorylation CyclinB1 Cyclin B1 Expression CDK1->CyclinB1 Regulates CDK2->G1_S Promotes CDK2->pRb Phosphorylates CDK9->AntiApoptotic Promotes Transcription

Figure 1: Simplified signaling pathway of this compound's action.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot experiment after treating cells with this compound.

Western_Blot_Workflow A 1. Cell Seeding & Culture B 2. This compound Treatment (e.g., 20-50 nM for 4-48h) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Protein Transfer D->E F 6. Membrane Blocking E->F G 7. Primary Antibody Incubation (e.g., anti-cleaved PARP, anti-Cyclin B1) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis & Quantification I->J

Figure 2: Western blot experimental workflow after this compound treatment.

Experimental Protocols

Materials
  • Cell Lines: Appropriate cancer cell lines (e.g., TNBC, Ovarian, CC-RCC, Melanoma cell lines).[4][6][7][8]

  • This compound: (SCH-727965)

  • Cell Culture Media and Reagents: As required for the specific cell line.

  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA Protein Assay Kit (or equivalent).

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

  • Transfer Buffer: (e.g., Towbin buffer)

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies: Specific to the target proteins (e.g., rabbit anti-cleaved PARP, mouse anti-Cyclin B1, rabbit anti-pRb (S807/811), etc.).

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence imager.

Cell Treatment
  • Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach approximately 50-70% confluency.[7]

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 20-50 nM).[4][7]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 24, or 48 hours).[4][8]

Protein Extraction and Quantification
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.

References

Application Note: Cell Cycle Analysis Using Flow Cytometry with Dinaciclib

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinaciclib is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] this compound induces cell cycle arrest and apoptosis in various cancer cell lines by disrupting the normal progression of the cell cycle.[1][4] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.

Flow cytometry with PI staining is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This method allows for the quantitative analysis of cell cycle arrest induced by compounds like this compound.

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by inhibiting key CDKs that regulate critical cell cycle transitions.

  • CDK1/Cyclin B: Inhibition of CDK1, a key regulator of the G2/M transition, leads to arrest at the G2/M phase of the cell cycle.[1][5]

  • CDK2/Cyclin E & A: Inhibition of CDK2, which is crucial for the G1/S transition and S phase progression, can cause arrest at these checkpoints.[4]

  • CDK9/Cyclin T: Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the downregulation of anti-apoptotic proteins like Mcl-1 and key cell cycle regulators such as c-Myc and Cyclin B1.[6][7]

The collective inhibition of these CDKs results in a decrease in the phosphorylation of the Retinoblastoma protein (pRb), preventing the release of E2F transcription factors and thereby blocking cell cycle progression.[6][7] This ultimately leads to cell cycle arrest and, in many cases, apoptosis, which can be observed as a sub-G1 peak in flow cytometry analysis.[4][8]

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell cycle distribution in various cancer cell lines, as determined by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution in Oral Squamous Cell Carcinoma (OSCC) Cell Lines after 24-hour treatment.[4]

Cell LineThis compound (nM)Sub-G1 (%)G0/G1 (%)S (%)G2/M (%)
Ca9-22 01.555.225.118.2
6.252.153.827.516.6
12.53.548.932.415.2
258.740.135.815.4
OECM-1 01.260.522.316.0
6.251.858.724.115.4
12.52.950.328.917.9
256.545.230.118.2
HSC-3 01.862.121.514.6
6.252.559.823.414.3
12.54.152.627.815.5
257.947.329.515.3

Table 2: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cell Lines after 48-hour treatment.[2]

Cell LineThis compound (µM)Sub-G1 (%)G0/G1 (%)S (%)G2/M (%)
A2780 02.158.423.715.8
0.014.545.220.130.2
0.110.365.112.312.3
OVCAR3 03.260.121.515.2
0.016.848.730.514.0
0.112.540.325.122.1

Visualizations

Signaling Pathway of this compound's Action on the Cell Cycle

Dinaciclib_Pathway cluster_cell_cycle Cell Cycle Progression cluster_cdk CDK/Cyclin Complexes cluster_targets Downstream Effectors G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2_E CDK2/Cyclin E CDK2_E->G1 G1/S Transition pRb pRb Phosphorylation CDK2_E->pRb CDK2_A CDK2/Cyclin A CDK2_A->S S Progression CDK2_A->pRb CDK1_B CDK1/Cyclin B CDK1_B->G2 G2/M Transition CDK9 CDK9/Cyclin T Mcl1 Mcl-1 CDK9->Mcl1 activates transcription cMyc c-Myc CDK9->cMyc activates transcription E2F E2F Release pRb->E2F inhibits E2F->S promotes This compound This compound This compound->CDK2_E This compound->CDK2_A This compound->CDK1_B This compound->CDK9

Caption: this compound's mechanism of action on key cell cycle regulators.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow cluster_prep Cell Preparation cluster_stain Fixation & Staining cluster_analysis Data Acquisition & Analysis A 1. Seed Cells B 2. Treat with this compound (e.g., 24-48h) A->B C 3. Harvest Cells (Trypsinize) B->C D 4. Wash with PBS C->D E 5. Fix in 70% cold Ethanol D->E F 6. Wash with PBS E->F G 7. Resuspend in PI/RNase Staining Buffer F->G H 8. Incubate in Dark G->H I 9. Acquire on Flow Cytometer H->I J 10. Gate on Single Cells I->J K 11. Analyze DNA Content (Linear Scale) J->K L 12. Quantify Cell Cycle Phases K->L Cell_Cycle_Phases G1 G1 (2n DNA) S S (2n to 4n DNA) G1->S G1/S Checkpoint SubG1 Sub-G1 (<2n DNA) Apoptosis G1->SubG1 G2 G2 (4n DNA) S->G2 S Phase Progression S->SubG1 M M (4n DNA) G2->M G2/M Checkpoint G2->SubG1 M->G1 Mitosis M->SubG1

References

Combining Dinaciclib with Cisplatin in Preclinical Ovarian Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the preclinical application of Dinaciclib in combination with cisplatin for the treatment of ovarian cancer. It summarizes key quantitative data from preclinical studies and offers comprehensive protocols for the described experimental procedures.

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological cancers, with high rates of recurrence and the development of resistance to standard platinum-based chemotherapy.[1] this compound, a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 5, and 9, has shown promise in preclinical studies.[2][3] Research indicates that this compound can induce cell cycle arrest and apoptosis in ovarian cancer cells and, crucially, exhibits a synergistic effect when combined with cisplatin, a cornerstone of ovarian cancer chemotherapy.[1][2][4] This combination therapy has been shown to be more effective than either agent alone in inhibiting tumor growth in both in vitro and in vivo models.[1][4]

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of this compound and cisplatin, both as single agents and in combination, on ovarian cancer cell lines.

Table 1: In Vitro Efficacy of this compound and Cisplatin in Ovarian Cancer Cell Lines

Cell LineThis compound IC50 (µM)Cisplatin IC50 (µM)
A27800.01386.1773
OVCAR30.025611.2431
SKOV30.123514.4656
HO8910Not ReportedNot Reported
HO8910PMNot ReportedNot Reported

Data extracted from a study where cells were treated for 72 hours and survival was measured by MTT assay.[1]

Table 2: Synergistic Effects of this compound and Cisplatin on Cell Cycle Distribution in A2780 Cells

Treatment (48h)% G0/G1 Phase% S Phase% G2/M Phase
Control55.1%34.2%10.7%
This compound (0.01 µM)38.9%29.8%31.3%
Cisplatin (3 µM)42.3%25.1%32.6%
Combination18.2%15.7%66.1%

Data from flow cytometry analysis with propidium iodide (PI) staining.[5]

Table 3: Synergistic Induction of Apoptosis by this compound and Cisplatin in A2780 and OVCAR3 Cells

Cell LineTreatment (48h)% Apoptotic Cells (Early + Late)
A2780 Control5.2%
This compound (0.01 µM)15.8%
Cisplatin (3 µM)18.9%
Combination45.3%
OVCAR3 Control4.8%
This compound (0.01 µM)12.6%
Cisplatin (3 µM)16.5%
Combination38.7%

Data from flow cytometry with Annexin V/PI staining.[5]

Table 4: In Vivo Tumor Growth Inhibition in A2780 Xenograft Model

Treatment GroupTumor Growth Inhibition Rate
This compound57.7%
Cisplatin42.8%
Combination80.7%

Data from a subcutaneous xenograft model in nude mice.[1][4]

Signaling Pathways and Mechanisms

The synergistic effect of this compound and cisplatin is believed to stem from their complementary mechanisms of action. Cisplatin induces DNA damage, leading to cell cycle arrest and apoptosis. This compound, by inhibiting CDKs, also induces cell cycle arrest and apoptosis, and importantly, can potentiate the effects of cisplatin.[5]

G cluster_0 This compound Action cluster_1 Cisplatin Action cluster_2 Combined Effect This compound This compound CDK1 CDK1 This compound->CDK1 inhibits CDK2 CDK2 This compound->CDK2 inhibits CDK5 CDK5 This compound->CDK5 inhibits CDK9 CDK9 This compound->CDK9 inhibits CellCycle CellCycle CDK1->CellCycle regulates CDK2->CellCycle regulates Transcription Transcription CDK9->Transcription regulates G2M_Arrest G2M_Arrest CellCycle->G2M_Arrest leads to Synergistic_Apoptosis Synergistic_Apoptosis G2M_Arrest->Synergistic_Apoptosis Cisplatin Cisplatin DNA_Damage DNA_Damage Cisplatin->DNA_Damage induces p53_activation p53_activation DNA_Damage->p53_activation activates Apoptosis Apoptosis p53_activation->Apoptosis induces Apoptosis->Synergistic_Apoptosis Tumor_Growth_Inhibition Tumor_Growth_Inhibition Synergistic_Apoptosis->Tumor_Growth_Inhibition results in G cluster_workflow MTT Assay Workflow step1 Seed Cells Plate ovarian cancer cells in 96-well plates and allow to adhere for 24h. step2 Drug Treatment Treat cells with varying concentrations of this compound, cisplatin, or the combination for 72h. step1->step2 step3 Add MTT Reagent Add MTT solution to each well and incubate for 4h to allow formazan crystal formation. step2->step3 step4 Solubilize Crystals Add DMSO or other solubilizing agent to dissolve formazan crystals. step3->step4 step5 Measure Absorbance Read absorbance at 570 nm using a microplate reader. step4->step5 step6 Data Analysis Calculate cell viability relative to untreated controls and determine IC50 values. step5->step6 G cluster_workflow In Vivo Xenograft Workflow step1 Cell Implantation Subcutaneously inject A2780 cells into the flank of nude mice. step2 Tumor Growth Allow tumors to grow to a palpable size (e.g., 0.3 x 0.3 cm). step1->step2 step3 Randomization Randomize mice into treatment groups (Vehicle, this compound, Cisplatin, Combination). step2->step3 step4 Drug Administration Administer drugs according to the specified schedule and dosage. step3->step4 step5 Tumor Measurement Measure tumor volume regularly throughout the study. step4->step5 step6 Endpoint Analysis At the end of the study, excise and weigh tumors. Calculate tumor growth inhibition. step5->step6

References

Application Notes and Protocols: In Vivo Dosing and Schedule for Dinaciclib in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinaciclib (formerly SCH 727965) is a potent small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2] Its mechanism of action involves the disruption of cell cycle progression and the inhibition of transcription, leading to apoptosis in malignant cells.[2] this compound has demonstrated significant anti-tumor activity in a wide range of preclinical mouse models, both as a monotherapy and in combination with other agents.[2][3] These notes provide a summary of established in vivo dosing regimens and detailed protocols for the use of this compound in murine cancer models.

Signaling Pathway and Mechanism of Action

This compound exerts its cytotoxic effects by targeting key regulators of the cell cycle and transcription. By inhibiting CDK1 and CDK2, it prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn blocks the G1/S phase transition and halts cell cycle progression.[2] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1 and inducing apoptosis.[4][5]

Caption: this compound's dual mechanism inhibiting cell cycle and transcription.

Quantitative Data: Dosing and Schedules

The following tables summarize various in vivo dosing regimens for this compound in mice from preclinical studies. Dosing can vary significantly based on the tumor model, therapeutic strategy (monotherapy vs. combination), and desired endpoint.

Table 1: this compound as a Monotherapy
Mouse ModelTumor TypeDose (mg/kg)RouteScheduleKey Outcomes & ToxicityReference
Nude MiceGeneral Screen60N/AOnce-daily for 7 daysDefined as Maximum Tolerated Dose (20% weight loss)[1]
Nude MiceGeneral Screen5N/AN/AMinimum Effective Dose (>50% TGI)[1]
Nude MiceAnaplastic Thyroid Cancer (8505C Xenograft)40i.p.DailySignificant tumor repression; no meaningful weight loss[6]
Nude MiceAnaplastic Thyroid Cancer (8505C Xenograft)50i.p.DailySignificant tumor repression; significant weight loss[6]
Nude MiceCholangiocarcinoma (KKU-213A Xenograft)20i.p.3 days/week for 2 weeksSignificant inhibition of tumor weight and volume[3][7]
NSG MiceClear Cell Renal Cell Carcinoma (PDX)30i.p.3 times/week for 4 weeksDecreased tumor growth, size, and weight; no gross toxicity[8]
Nude MiceColon Cancer (COLO-320DM Xenograft)40i.p.Every 4 days (q4d)25% Tumor Growth Inhibition (TGI)[4]
Nude MiceColon Cancer (COLO-320DM Xenograft)20 (x2, 2h apart)i.p.Every 4 days (q4d)66% TGI; enhanced activity but increased weight loss[4]
Nude MiceNeuroblastoma (NGP & SH-SY5Y Xenograft)20i.p.Daily for 2 daysEffective target engagement (pRb, pRNAPII inhibition)[9]
Table 2: this compound in Combination Therapy
Mouse ModelTumor TypeThis compound Dose (mg/kg) & ScheduleCombination Agent & DoseKey OutcomesReference
NSG MiceHypodiploid ALL (PDX)20 mg/kg, i.p., twice weeklyVenetoclax (50 mg/kg, oral, 5 days on/2 off)Synergistic and drastic reduction in leukemic burden[10]
Nude MiceOvarian Cancer (A2780 Xenograft)Not specifiedCisplatinSynergistic inhibition of tumor growth (80.7% TGI)[11]
NOD/SCID MiceCholangiocarcinoma (PDX)Not specifiedGemcitabineRobust and sustained inhibition of tumor progression[12]
Nude MiceHead and Neck Cancer (UT-SCC-15 Xenograft)Not specifiedCisplatinSignificant reduction in tumor growth[13]

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Specific parameters should be optimized for each experimental system.

General Experimental Workflow

workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis start Culture Tumor Cells implant Implant Cells into Mice (e.g., s.c. flank) start->implant tumor_growth Allow Tumors to Establish (e.g., 100-200 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize prep Prepare this compound Formulation randomize->prep administer Administer Treatment (i.p. or i.v.) According to Schedule prep->administer monitor Monitor Mice Twice Weekly: - Tumor Volume (Calipers) - Body Weight - General Health administer->monitor euthanize Euthanize Mice at Endpoint monitor->euthanize excise Excise & Weigh Tumors euthanize->excise process Process Tumors for Analysis (Western, IHC, etc.) excise->process data Analyze & Plot Data (Tumor Growth Curves, etc.) process->data

Caption: Standard workflow for an in vivo this compound efficacy study.
Materials

  • This compound powder

  • Vehicle for formulation (e.g., 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water)[8][14]

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Appropriate mouse strain (e.g., athymic nude, NOD/SCID)

  • Tumor cells for implantation

  • Matrigel (optional, for enhancing tumor take)

  • Digital calipers

  • Animal scale

Drug Preparation (Formulation)
  • Vehicle Preparation: Prepare a sterile 20% (w/v) solution of HPBCD in water for injection or sterile PBS.

  • This compound Solubilization: Accurately weigh the required amount of this compound powder. Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 20g mouse with a 100 µL injection volume, the required concentration is 4 mg/mL).

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. The solution should be clear.

  • Storage: Prepare the formulation fresh before each use. Do not store for extended periods unless stability data is available.

Animal and Tumor Model
  • Cell Culture: Culture the desired cancer cell line under standard conditions.

  • Implantation:

    • Harvest cells and resuspend in sterile, serum-free media or PBS at the desired concentration (e.g., 2-5 x 10⁶ cells per 100 µL).

    • For some models, mix the cell suspension 1:1 with Matrigel to improve tumor establishment.[14]

    • Inject the cell suspension subcutaneously (s.c.) into the flank of the mouse. For orthotopic models, inject directly into the target organ.[8]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). This can take 1-3 weeks depending on the cell line.

Administration and Monitoring
  • Randomization: Once tumors reach the target size, randomize mice into control (vehicle) and treatment groups, ensuring an even distribution of tumor volumes.

  • Dosing:

    • Weigh each mouse to calculate the precise injection volume.

    • Administer this compound via the chosen route (intraperitoneal injection is common).[3][6][8]

    • Follow the predetermined schedule (e.g., three times a week).[8]

  • Monitoring:

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²) .[3][12]

    • Record the body weight of each mouse at the same frequency to monitor for toxicity.[6][8]

    • Observe animals for any other signs of distress or adverse effects.

Endpoint and Data Analysis
  • Endpoint Criteria: Define study endpoints, which may include a maximum tumor volume, a specific time point, or signs of unacceptable toxicity (e.g., >20% body weight loss).[1]

  • Sample Collection: At the endpoint, euthanize the mice according to IACUC guidelines. Excise the tumors and record their final weight.

  • Downstream Analysis: Tissues can be flash-frozen for protein analysis (Western blot) or fixed in formalin for histopathology (IHC) to assess target engagement and pharmacodynamic effects.[6]

Dosing Strategy Considerations

The choice of dosing schedule can significantly impact both efficacy and tolerability. Preclinical data suggests that prolonged pathway inhibition may enhance anti-tumor activity.

dosing_logic cluster_single Single Bolus Dose cluster_split Split Dose Dose Total Dose (e.g., 40 mg/kg) SingleDose 40 mg/kg Single IP Injection Dose->SingleDose SplitDose 20 mg/kg IP Injection (repeated after 2h) Dose->SplitDose SinglePK Short Duration of Target Engagement (<2 hours >100nM) SingleDose->SinglePK SingleEfficacy Moderate Efficacy (25% TGI) SinglePK->SingleEfficacy SingleTox Lower Toxicity (Less Weight Loss) SinglePK->SingleTox SplitPK Prolonged Duration of Target Engagement SplitDose->SplitPK SplitEfficacy Enhanced Efficacy (66% TGI) SplitPK->SplitEfficacy SplitTox Increased Toxicity (More Weight Loss) SplitPK->SplitTox

Caption: Comparison of single vs. split dosing strategies for this compound.[4]

As shown in studies with COLO-320DM xenografts, splitting a 40 mg/kg dose into two 20 mg/kg injections separated by two hours resulted in significantly greater tumor growth inhibition (66% vs. 25%).[4] This enhanced efficacy came at the cost of increased body weight loss, indicating a narrower therapeutic window.[4] Researchers should consider that dosing paradigms that prolong pathway inhibition may improve efficacy but require careful monitoring of animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Dinaciclib Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Dinaciclib in aqueous solutions. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol. However, it is practically insoluble in water.[1][2][3] For quantitative data, please refer to the solubility table below.

Q2: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer or cell culture medium. Is this normal?

A2: Yes, this is a common issue. This compound has poor aqueous solubility, and rapid dilution of a concentrated DMSO stock into an aqueous environment can cause the compound to precipitate out of solution.[4] It is crucial to follow proper dilution protocols to avoid this.

Q3: What is the maximum recommended final concentration of DMSO for in vitro cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[5] Some sources even recommend a final concentration of no more than 0.1%.[6] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any potential effects of the solvent.[5]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions prepared in DMSO should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[2] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is difficult to dissolve in DMSO. Insufficient mixing or low temperature.Gently warm the solution and use sonication to aid dissolution.[6] Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Precipitation occurs immediately upon dilution in aqueous media. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The dilution was performed too rapidly.Perform a stepwise (serial) dilution of the DMSO stock solution into the aqueous medium.[5] Consider using a co-solvent system if a higher final concentration is required for your experiment. For in vivo studies, specific formulations with co-solvents are recommended.[2][6]
Inconsistent experimental results. Degradation of this compound due to improper storage. Inaccurate concentration due to precipitation.Ensure proper storage of stock solutions at -20°C or -80°C in aliquots.[2] Before use, visually inspect the diluted solution for any signs of precipitation. If precipitation is observed, the solution should be prepared fresh.
Cell toxicity observed in the vehicle control group. The final concentration of DMSO is too high.Reduce the final DMSO concentration in your working solution to less than 0.5%, ideally 0.1% or lower.[5][6]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (mg/mL) Molar Concentration (mM) Notes
DMSO79 - 130199.24 - 327.88Sonication is recommended.[1][2][6]
Ethanol8 - 4920.17 - 123.58Heating is recommended.[2][6]
WaterInsoluble-[1][2][3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline512.61A common formulation for in vivo studies.[6]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O2563.05An alternative in vivo formulation.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 396.49 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 3.96 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied.[6]

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[2]

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

Methodology:

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • It is recommended to add the this compound stock solution to the cell culture medium and mix immediately and thoroughly to prevent precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[5] For instance, adding 1 µL of a 10 mM stock to 1 mL of medium results in a 10 µM this compound solution with a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

Visualizations

This compound's Mechanism of Action: Inhibition of CDK-Mediated Pathways

This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, CDK5, and CDK9.[1][6][7] This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis.[8][9] The diagram below illustrates the key signaling pathways affected by this compound.

Dinaciclib_Mechanism_of_Action cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcriptional Regulation CDK1_CyclinB CDK1/Cyclin B G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition CDK2_CyclinE CDK2/Cyclin E G1S_Transition G1/S Transition CDK2_CyclinE->G1S_Transition CDK2_CyclinA CDK2/Cyclin A S_Phase S Phase CDK2_CyclinA->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest G1S_Transition->Cell_Cycle_Arrest CDK9_CyclinT CDK9/Cyclin T (P-TEFb) RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation Gene_Transcription Gene Transcription (e.g., MYC, Mcl-1) RNA_Pol_II->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition of anti-apoptotic proteins This compound This compound This compound->CDK1_CyclinB This compound->CDK2_CyclinE This compound->CDK2_CyclinA This compound->CDK9_CyclinT Dinaciclib_Preparation_Workflow Start Start: This compound Powder Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Stock_Solution Concentrated Stock Solution (e.g., 10 mM) Dissolve->Stock_Solution Sonication/ Warming Store Aliquot and Store at -80°C Stock_Solution->Store Dilute Serially Dilute in Culture Medium Store->Dilute Thaw one aliquot Working_Solution Final Working Solution (DMSO < 0.5%) Dilute->Working_Solution End End: Ready for Assay Working_Solution->End

References

Technical Support Center: Managing Dinaciclib Off-Target Effects in Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of Dinaciclib in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary and known off-targets of this compound?

This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs). Its primary targets are CDK1, CDK2, CDK5, and CDK9, with IC50 values in the low nanomolar range. However, like many kinase inhibitors, this compound can exhibit off-target activity, especially at higher concentrations. Known off-targets include other CDKs such as CDK4, CDK6, CDK7, CDK12, and CDK14, as well as other kinases like GSK3β and TNIK.[1] It's crucial to consider these off-targets when interpreting experimental data.

Q2: At what concentration should I use this compound to minimize off-target effects?

To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target phenotype. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay. As a general guideline, concentrations in the low nanomolar range (1-50 nM) are more likely to be selective for the primary CDK targets.[2][3][4] Off-target effects on kinases like GSK3β have been reported at higher concentrations.[1]

Q3: How can I confirm that the observed phenotype is due to the inhibition of the intended CDK target(s)?

Validating that the observed cellular response is a direct result of inhibiting the intended CDK is critical. Here are a few strategies:

  • Genetic knockdown or knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the specific CDK(s) of interest (e.g., CDK1, CDK2, CDK9).[5][6][7] If the phenotype of the genetic knockdown/knockout mimics the effect of this compound treatment, it provides strong evidence for on-target activity.[8][9]

  • Rescue experiments: If possible, introduce a drug-resistant mutant of the target CDK into your cells. If this rescues the phenotype induced by this compound, it confirms on-target engagement.

  • Biochemical assays: Directly measure the activity of the target CDK in cell lysates after this compound treatment to confirm inhibition at the molecular level.

Q4: What are some common unexpected results when using this compound and what could they mean?

Unexpected results can often be attributed to off-target effects. For example:

  • Cell cycle arrest at a different phase than expected: While this compound typically induces a G2/M phase arrest due to CDK1 inhibition, arrest at other checkpoints might suggest off-target effects or cell-line specific responses.[10][11][12][13][14]

  • Activation of compensatory signaling pathways: Inhibition of CDKs can sometimes lead to the activation of alternative survival pathways. For instance, resistance to CDK inhibitors can be mediated by the activation of pathways like PI3K/AKT or MAPK.[15]

  • Phenotypes inconsistent with known CDK functions: If you observe a phenotype that cannot be readily explained by the inhibition of CDK1, CDK2, CDK5, or CDK9, it is likely due to an off-target effect. For example, effects on Wnt signaling could be mediated by off-target inhibition of CDK14 or TNIK.[1]

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.

Possible Cause 1: Off-target cytotoxicity.

  • Troubleshooting Step 1: Titrate this compound concentration. Perform a detailed dose-response curve to identify the lowest effective concentration. High concentrations can lead to broad off-target effects and cytotoxicity.

  • Troubleshooting Step 2: Assess apoptosis. Use an independent assay, such as Annexin V staining or caspase activity measurement, to confirm if the loss of viability is due to apoptosis, which is an expected on-target effect of CDK inhibition.[2][10][16]

  • Troubleshooting Step 3: Validate with genetic controls. Use siRNA or CRISPR to knock down the primary CDK targets. If the viability reduction is comparable to this compound treatment at a low concentration, the effect is likely on-target.

Possible Cause 2: Cell-line dependent sensitivity.

  • Troubleshooting Step 1: Characterize your cell line. The genetic background of your cell line (e.g., p53 status, Rb pathway integrity) can significantly influence its sensitivity to CDK inhibitors.[12]

  • Troubleshooting Step 2: Compare with other cell lines. Test this compound on a panel of cell lines with known genetic backgrounds to understand the spectrum of responses.

Problem 2: Ambiguous cell cycle analysis results.

Possible Cause 1: Off-target effects on other cell cycle regulators.

  • Troubleshooting Step 1: Perform a time-course experiment. Analyze the cell cycle distribution at multiple time points after this compound treatment. This can help to distinguish between a primary arrest at one phase and a subsequent accumulation of cells in another.[12]

  • Troubleshooting Step 2: Analyze key cell cycle proteins. Use western blotting to examine the levels and phosphorylation status of key cell cycle proteins (e.g., Cyclins, Rb, p21) to dissect the mechanism of cell cycle arrest.[2]

  • Troubleshooting Step 3: Compare with selective inhibitors. Use inhibitors that are more selective for specific CDKs to see if you can recapitulate the observed cell cycle phenotype.

Possible Cause 2: Induction of apoptosis.

  • Troubleshooting Step 1: Quantify the sub-G1 population. An increase in the sub-G1 peak in your cell cycle profile is indicative of apoptosis.[2]

  • Troubleshooting Step 2: Corroborate with an apoptosis assay. Use a complementary method like Annexin V staining to confirm apoptosis.

Data Presentation

Table 1: IC50 Values of this compound for Primary and Off-Targets

TargetIC50 (nM)Reference
Primary Targets
CDK13[3][4]
CDK21[3][4]
CDK51[3][4]
CDK94[3][4]
Known Off-Targets
CDK4100
CDK6~60-100[4]
CDK7~60-100[4]
CDK12Potent Inhibition[1]
CDK14Potent Inhibition (at 100 nM)[1]
GSK3β800
ERK24100
TNIKPotent Inhibition (at 100 nM)[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the course of the experiment. Allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only (e.g., DMSO) control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the chosen duration. Include a vehicle control.

  • Cell Harvest: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) and the sub-G1 population.[14]

Kinase Activity Assay (In Vitro)
  • Reaction Setup: In a microplate, combine the purified active CDK enzyme, a suitable substrate (e.g., a peptide derived from Histone H1), and the kinase reaction buffer.

  • Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a luminescence-based readout).

  • Incubation: Incubate the reaction at 30°C for a specified period.

  • Reaction Termination: Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

  • Detection: Measure the incorporation of phosphate into the substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, this may involve antibody-based detection or a coupled enzyme system that generates a detectable signal (e.g., luminescence).

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value of this compound.

Visualizations

This compound's Primary Signaling Pathway and Off-Targets cluster_on_target On-Target Effects cluster_off_target Off-Target Effects This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB Inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE Inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA Inhibits CDK5_p35 CDK5/p35 This compound->CDK5_p35 Inhibits CDK9_CyclinT CDK9/Cyclin T This compound->CDK9_CyclinT Inhibits GSK3b GSK3β This compound->GSK3b Inhibits (higher conc.) CDK14 CDK14 This compound->CDK14 Inhibits TNIK TNIK This compound->TNIK Inhibits G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression Neuronal_Functions Neuronal Functions CDK5_p35->Neuronal_Functions Transcription_Elongation Transcription Elongation CDK9_CyclinT->Transcription_Elongation Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest G1_S_Transition->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Elongation->Apoptosis Inhibition of anti-apoptotic protein transcription Wnt_Signaling Wnt Signaling GSK3b->Wnt_Signaling Other_Pathways Other Cellular Pathways GSK3b->Other_Pathways CDK14->Wnt_Signaling TNIK->Wnt_Signaling

Caption: this compound's on- and off-target signaling pathways.

Troubleshooting Workflow for Unexpected Results with this compound Start Start: Unexpected Experimental Result Concentration Is the lowest effective concentration being used? Start->Concentration Dose_Response Perform detailed dose-response to find lowest effective concentration Concentration->Dose_Response No On_Target_Phenotype Does the phenotype match known on-target effects (e.g., G2/M arrest, apoptosis)? Concentration->On_Target_Phenotype Yes Dose_Response->Concentration Validate_On_Target Validate on-target effect: - Western blot for p-Rb, etc. - Apoptosis assay (Annexin V) On_Target_Phenotype->Validate_On_Target Yes Investigate_Off_Target Investigate potential off-target effects On_Target_Phenotype->Investigate_Off_Target No Likely_On_Target Result is likely on-target Validate_On_Target->Likely_On_Target End Conclusion Likely_On_Target->End Genetic_Validation Does genetic knockdown/knockout of primary target(s) (e.g., CDK1/9) replicate the phenotype? Investigate_Off_Target->Genetic_Validation Genetic_Validation->Likely_On_Target Yes Confirm_Off_Target Phenotype is likely due to an off-target effect Genetic_Validation->Confirm_Off_Target No Review_Literature Review literature for known off-targets and their associated pathways (e.g., Wnt signaling) Confirm_Off_Target->Review_Literature Biochemical_Assay Perform in vitro kinase assays against a panel of suspected off-target kinases Review_Literature->Biochemical_Assay Biochemical_Assay->End

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Troubleshooting unexpected results in Dinaciclib experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dinaciclib experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized protocols for key assays.

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Question 1: My cell viability results are inconsistent across replicate experiments. What could be the cause?

Answer: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Seeding Density: Ensure that cells are seeded uniformly across all wells. Inconsistent cell numbers at the start of the experiment will lead to variability. Mix the cell suspension thoroughly before and during plating.

  • Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Reagent Preparation and Incubation: Prepare fresh reagents for each experiment. Ensure that the MTT or other viability reagent is properly dissolved and that incubation times are consistent for all plates. For MTT assays, ensure complete solubilization of the formazan crystals before reading the absorbance.

  • Compound Stability: this compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound is stored as recommended and prepare fresh dilutions for each experiment from a stock solution.

Question 2: I am not observing the expected dose-dependent decrease in cell viability.

Answer: If you are not seeing a typical dose-response curve, consider the following:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The IC50 can range from low nanomolar to higher concentrations.[1][2][3] Refer to the literature for expected IC50 values in your cell line or a similar one (see Table 1). You may need to adjust your concentration range.

  • Treatment Duration: The cytotoxic effects of this compound may be time-dependent. If a short incubation period (e.g., 24 hours) does not yield a significant effect, consider extending the treatment duration to 48 or 72 hours.

  • Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, compounds that alter cellular metabolism can affect MTT assay results independently of cell viability.[4] Consider using an alternative viability assay that measures a different cellular parameter, such as a cytotoxicity assay that measures LDH release.

  • Cellular Overgrowth in ATP-based Assays: When cells arrest in G1 due to CDK4/6 inhibition (a weaker effect of this compound), they can continue to grow in size, leading to an increase in mitochondria and ATP. This can mask a true anti-proliferative effect in ATP-based assays like CellTiter-Glo.[5] Consider using a DNA-based proliferation assay as a comparison.

Western Blotting

Question 3: I am not seeing a decrease in phosphorylated Retinoblastoma protein (pRb) after this compound treatment.

Answer: A lack of pRb dephosphorylation is a common issue and can be troubleshooted as follows:

  • Antibody Quality: Ensure you are using a phospho-specific antibody that has been validated for western blotting. Check the antibody datasheet for recommended dilutions and positive controls.

  • Sample Preparation: To preserve phosphorylation, it is crucial to work quickly and on ice during protein extraction. Always include phosphatase inhibitors in your lysis buffer.

  • Treatment Conditions: The effect of this compound on pRb can be concentration and time-dependent. Perform a time-course (e.g., 4, 8, 24 hours) and dose-response experiment to find the optimal conditions for seeing a decrease in pRb phosphorylation in your cell line. Complete suppression of Rb phosphorylation has been observed at concentrations greater than 6.25 nM.[6]

  • Loading Control: Ensure equal protein loading by using a reliable loading control. It is recommended to normalize to total protein rather than a single housekeeping protein, as their expression can sometimes be affected by experimental conditions.

Question 4: The expression of the anti-apoptotic protein Mcl-1 is not decreasing as expected.

Answer: this compound is known to suppress Mcl-1 expression through the inhibition of CDK9. If you do not observe this effect, consider these points:

  • Kinetics of Mcl-1 Turnover: Mcl-1 is a protein with a very short half-life. The timing of sample collection is critical. A decrease in Mcl-1 levels might be observed at earlier time points (e.g., 4-8 hours) and may recover at later time points.

  • Cell Line-Specific Mechanisms: While this compound generally downregulates Mcl-1, the signaling pathways in your specific cell line might have alternative mechanisms to regulate its expression, leading to a less pronounced effect.

  • Western Blot Troubleshooting: General western blot issues such as poor transfer, incorrect antibody dilution, or inactive secondary antibodies could be the cause. Refer to general western blot troubleshooting guides for a comprehensive checklist.[7][8][9]

Cell Cycle Analysis

Question 5: I am observing G1 arrest instead of the expected G2/M arrest.

Answer: While this compound predominantly causes G2/M arrest by inhibiting CDK1 and CDK2, a G1 arrest is also possible and can be interpreted as follows:

  • CDK Inhibition Profile: this compound is a pan-CDK inhibitor. While its primary targets are CDK1, 2, 5, and 9, it can also inhibit other CDKs at higher concentrations. Inhibition of CDK2 can contribute to a G1/S block. The observed cell cycle phase arrest can be cell-type specific.

  • Drug Concentration: Lower concentrations of this compound may be sufficient to induce a G1 block in some cell lines, while higher concentrations are required for a G2/M arrest. Perform a dose-response experiment and analyze the cell cycle at multiple concentrations.

  • Synchronization Effects: If your cells were synchronized before treatment, this could influence the observed cell cycle arrest point. Ensure your asynchronous control population is cycling normally.

Question 6: My cell cycle histogram has poor resolution with broad G1 and G2 peaks.

Answer: Poor resolution in cell cycle histograms is often due to technical issues:

  • Cell Clumping: Aggregates of cells will be interpreted by the flow cytometer as single events with a higher DNA content, leading to a broadening of the G2/M peak and the appearance of a >G2/M population. Ensure you have a single-cell suspension by gentle pipetting or passing the cells through a cell strainer before analysis. Use doublet discrimination on the flow cytometer.[10]

  • Fixation: Incomplete or improper fixation can lead to poor quality data. When using ethanol fixation, add it dropwise to the cell pellet while gently vortexing to prevent clumping.[11][12]

  • Staining: Ensure that the propidium iodide (PI) concentration is optimal and that RNase has been added to the staining solution to prevent staining of double-stranded RNA.[11][13]

  • Flow Cytometer Settings: Use a low flow rate during acquisition to improve the coefficient of variation (CV) of the peaks.[14] Ensure the instrument is properly calibrated.

Apoptosis Assays

Question 7: I am not detecting an increase in apoptosis with Annexin V/PI staining.

Answer: A lack of apoptosis induction can be due to biological or technical reasons:

  • Time Point of Analysis: Apoptosis is a dynamic process. The peak of early apoptosis (Annexin V positive, PI negative) may occur at a specific time after treatment, followed by a shift to late apoptosis/necrosis (Annexin V positive, PI positive). A single time point may miss the apoptotic window. It is recommended to perform a time-course experiment.

  • Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis due to high expression of other anti-apoptotic proteins or defects in the apoptotic machinery.

  • Assay-Specific Issues: Annexin V binding is calcium-dependent, so ensure you are using the correct binding buffer.[15] The staining is also not stable, so samples should be analyzed by flow cytometry shortly after staining.[15]

  • Alternative Cell Death Mechanisms: this compound can also induce other forms of cell death, such as anaphase catastrophe.[16] If you suspect this, you may need to use alternative methods to assess cell death, such as microscopy to look for mitotic errors.

Question 8: I see a large population of necrotic (Annexin V and PI positive) cells but very few early apoptotic cells.

Answer: This can occur under a few circumstances:

  • Harsh Treatment Conditions: High concentrations of this compound or the solvent (like DMSO) can cause rapid cell death that bypasses the early stages of apoptosis.[17] Consider reducing the drug concentration.

  • Late Time Point: You may be analyzing the cells at a time point where the majority of the apoptotic cells have already progressed to late-stage apoptosis or secondary necrosis.[17] Try analyzing at earlier time points.

  • Cell Handling: Rough handling of cells during harvesting and staining can damage the cell membrane, leading to an increase in PI-positive cells. Handle cells gently.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound in Various Cell Lines

Cell LineCancer TypeIC50 (nM)Assay/Duration
A2780Ovarian Cancer4DNA incorporation
KKU-100Biliary Tract Cancer8Cell Viability (72h)
OCUG-1Biliary Tract Cancer33Cell Viability (72h)
OZBiliary Tract Cancer7Cell Viability (72h)
Multiple Myeloma (Primary Cells)Multiple Myeloma40-80MTT (24h)
786-ORenal Cell Carcinoma5-16Not Specified
MDA-MB-231Breast Cancer6Not Specified
T-47DBreast Cancer>1000Not Specified
MCF-7Breast Cancer>1000Not Specified
NT2/D1Testicular Cancer800MTT (48h)
NCCITTesticular Cancer3700MTT (48h)

Note: IC50 values can vary significantly based on the assay method, duration of treatment, and specific laboratory conditions.[1][2][3][18]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[20][21]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from a blank well. Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for pRb and Mcl-1
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. (Note: Use BSA for phospho-antibodies as milk contains phosphoproteins).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pRb (e.g., Ser807/811), total Rb, Mcl-1, and a loading control overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 8. Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Cell Cycle Analysis by Propidium Iodide Staining
  • Cell Harvesting: Following this compound treatment, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing. Fix for at least 1 hour at 4°C.[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a low flow rate and doublet discrimination to ensure high-quality data.[14]

Apoptosis Assay by Annexin V/PI Staining
  • Cell Harvesting: After this compound treatment, collect both floating and adherent cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[23]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[24]

Visualizations

Dinaciclib_Signaling_Pathway This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB inhibits CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE inhibits CDK2_CyclinA CDK2/Cyclin A This compound->CDK2_CyclinA inhibits CDK5 CDK5 This compound->CDK5 inhibits CDK9_CyclinT CDK9/Cyclin T (P-TEFb) This compound->CDK9_CyclinT inhibits G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition G1S_Transition G1/S Transition CDK2_CyclinE->G1S_Transition Rb Rb CDK2_CyclinE->Rb phosphorylates S_Phase_Progression S Phase Progression CDK2_CyclinA->S_Phase_Progression RNAPII RNA Pol II CDK9_CyclinT->RNAPII phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest G2M_Transition->Cell_Cycle_Arrest G1S_Transition->Cell_Cycle_Arrest Transcription_Elongation Transcription Elongation Apoptosis Apoptosis Transcription_Elongation->Apoptosis inhibition leads to Mcl1_cMyc_mRNA Mcl-1, c-Myc mRNA Transcription_Elongation->Mcl1_cMyc_mRNA pRb pRb E2F E2F pRb->E2F releases E2F->G1S_Transition activates pRNAPII pRNA Pol II pRNAPII->Transcription_Elongation Mcl1_cMyc_Protein Mcl-1, c-Myc Protein Mcl1_cMyc_mRNA->Mcl1_cMyc_Protein Mcl1_cMyc_Protein->Apoptosis inhibits

Caption: this compound mechanism of action.

Experimental_Workflow_Cell_Cycle start Start: Seed Cells treatment Treat with this compound (include controls) start->treatment harvest Harvest Cells (adherent + floating) treatment->harvest wash_pbs Wash with cold PBS harvest->wash_pbs fix Fix in cold 70% Ethanol wash_pbs->fix wash_pbs2 Wash twice with PBS fix->wash_pbs2 stain Stain with PI/RNase A solution wash_pbs2->stain analyze Analyze by Flow Cytometry stain->analyze end End: Analyze Histograms analyze->end

Caption: Workflow for cell cycle analysis.

Troubleshooting_Logic start Unexpected Result Observed cat1 Cell Viability Assay Issue? start->cat1 cat2 Western Blot Issue? start->cat2 cat3 Flow Cytometry Issue? start->cat3 sol1a Check seeding density Avoid edge effects cat1->sol1a sol1b Verify drug concentration & treatment duration cat1->sol1b sol1c Consider alternative assay (e.g., cytotoxicity) cat1->sol1c sol2a Use phosphatase inhibitors Use BSA for blocking p-Abs cat2->sol2a sol2b Optimize antibody dilution & incubation time cat2->sol2b sol2c Check protein loading & transfer efficiency cat2->sol2c sol3a Ensure single-cell suspension Use doublet discrimination cat3->sol3a sol3b Optimize fixation protocol (dropwise ethanol) cat3->sol3b sol3c Check staining reagents (e.g., RNase, binding buffer) cat3->sol3c

Caption: Troubleshooting decision tree.

References

Best practices for long-term storage of Dinaciclib stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the long-term storage and use of Dinaciclib stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The most commonly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] Some suppliers also provide solubility data for ethanol, although DMSO allows for higher concentrations.[1]

Q2: At what temperature and for how long can I store this compound stock solutions?

A2: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C and are stable for up to one year.[1][2][3][4] For short-term storage, aliquots can be kept at -20°C for up to one month or at 4°C for up to one week.[3][5][6] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][3]

Q3: What is the recommended storage condition for this compound powder?

A3: this compound powder should be stored at -20°C for up to three years.[1][4]

Storage and Handling Data

FormSolventStorage TemperatureStorage DurationCitations
Powder --20°CUp to 3 years[1][4]
Stock Solution DMSO-80°CUp to 1 year[1][2][3][4][6]
DMSO-20°CUp to 1 month[3][5]
DMSO4°CUp to 1 week[1]
SolventSolubilityNotesCitations
DMSO 79 - 130 mg/mLSonication or warming to 37°C may be required to fully dissolve. Use fresh, moisture-free DMSO.[1][3][5]
Ethanol 8 - 40 mg/mLHeating may be recommended to aid dissolution.[1][7]

Troubleshooting Guide

Issue: The this compound powder is difficult to dissolve in DMSO.

  • Solution 1: Sonication. Use an ultrasonic bath to aid dissolution.[1][5]

  • Solution 2: Gentle Warming. Warm the solution at 37°C for a short period (e.g., 10 minutes) and vortex.[5]

  • Solution 3: Fresh Solvent. Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[3]

Issue: Precipitation is observed in the stock solution after thawing.

  • Solution 1: Re-dissolve. Gently warm the vial to 37°C and vortex or sonicate until the precipitate is fully dissolved before making dilutions.

  • Solution 2: Aliquoting. To prevent repeated freeze-thaw cycles which can contribute to precipitation, it is crucial to aliquot the stock solution into single-use volumes after initial preparation.[1][3]

Issue: Inconsistent results in cell-based assays.

  • Solution 1: Final DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Higher concentrations can be toxic to cells. It is advisable to run a vehicle control (medium with the same percentage of DMSO) to assess any solvent effects.[1]

  • Solution 2: Stock Solution Integrity. Avoid repeated freeze-thaw cycles by using fresh aliquots for each experiment.[1][3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 396.49 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.96 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution thoroughly. If the powder does not fully dissolve, sonicate the tube in an ultrasonic bath or warm it at 37°C for 10 minutes, followed by vortexing.[1][5]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.[1][2][3][4]

Protocol 2: Cell Viability (MTT) Assay

Materials:

  • Cells of interest plated in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Plate reader

Procedure:

  • Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[1]

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).[6]

  • Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a plate reader.[2]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

This compound's Mechanism of Action: Inhibition of Cell Cycle Progression

Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound Efficacy

Dinaciclib_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Prep_Stock Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with This compound Prep_Stock->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Western_Blot Western Blot for Protein Expression (p-Rb, cleaved PARP) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Xenograft Establish Tumor Xenograft Model Animal_Treatment Administer this compound to Animals Xenograft->Animal_Treatment Tumor_Measurement Measure Tumor Volume Animal_Treatment->Tumor_Measurement Toxicity_Assessment Assess Animal Toxicity Animal_Treatment->Toxicity_Assessment Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: A typical workflow for evaluating the anti-cancer effects of this compound.

References

Technical Support Center: Interpreting Western Blot Data After Dinaciclib Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting altered protein expression in Western blots following treatment with Dinaciclib.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, CDK5, and CDK9.[1][2][3][4][5][6] Its primary mechanism of action is to block the catalytic activity of these CDKs, which are crucial regulators of cell cycle progression and transcription.[3][7][8] By inhibiting these CDKs, this compound can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis in cancer cells.[3][7][9][10]

2. I treated my cancer cell line with this compound and see a decrease in phosphorylated Retinoblastoma (Rb) protein on my Western blot. Is this an expected result?

Yes, this is an expected and on-target effect of this compound. Retinoblastoma (Rb) is a key substrate of CDK2, CDK4, and CDK6. This compound's inhibition of CDK2 prevents the hyper-phosphorylation of Rb.[9][11] A decrease in phosphorylated Rb (pRb) indicates that the cell cycle is being arrested, as hypophosphorylated Rb remains active and prevents the cell from transitioning from the G1 to the S phase.[9] You may observe a decrease in pRb at serine residues such as Ser807/811.[3][9][10]

3. My Western blot shows an increase in cleaved PARP and cleaved Caspase-3 after this compound treatment. What does this signify?

An increase in the levels of cleaved Poly (ADP-ribose) polymerase (PARP) and cleaved Caspase-3 are hallmark indicators of apoptosis, or programmed cell death.[7][8][9][12] this compound induces apoptosis in many cancer cell lines, and the cleavage of these proteins is a downstream event in the apoptotic cascade.[7][9][13] This result suggests that this compound is effectively inducing cell death in your experimental system.

4. I am seeing changes in the expression of anti-apoptotic proteins like Mcl-1 and Bcl-2. Is this related to this compound treatment?

Yes, it is well-documented that this compound treatment leads to the downregulation of several anti-apoptotic proteins of the BCL2 family, including Mcl-1, Bcl-2, and Bcl-xL.[9][13][14] The expression of Mcl-1, in particular, is highly dependent on CDK9-mediated transcription. By inhibiting CDK9, this compound reduces Mcl-1 levels, thereby promoting apoptosis.[6][11]

5. Besides cell cycle and apoptosis markers, what other protein expression changes can I expect to see on a Western blot after this compound treatment?

This compound can affect a wide range of signaling pathways. You may observe changes in the expression or phosphorylation status of proteins involved in:

  • Transcription Regulation: Decreased levels of c-MYC, a proto-oncogene whose expression is often driven by CDK9.[1][3][10][12]

  • Pro-survival Signaling: Inhibition of pathways such as PI3K/AKT, RAF/MEK/ERK, and STAT3.[13]

  • Wnt/β-catenin Signaling: Downregulation of β-catenin and its downstream targets.[1]

  • Hedgehog Signaling: Decreased expression of key components like GLI1.[2]

  • DNA Damage Response: Upregulation of p53.[9]

Troubleshooting Altered Protein Expression in Western Blots

Interpreting unexpected or inconsistent Western blot results after this compound treatment requires a systematic approach to troubleshooting.

Problem Potential Cause Recommended Solution
No Signal or Weak Signal for Target Protein Low Protein Concentration: The target protein may be expressed at low levels or degraded.Increase the amount of protein loaded onto the gel.[15][16] Ensure that protease and phosphatase inhibitors are included in your lysis buffer.
Inefficient Antibody Binding: The primary antibody concentration may be too low, or the antibody may not be optimal.Optimize the primary antibody concentration through titration.[17] Try a different antibody from a reputable supplier.
Ineffective this compound Treatment: The drug concentration or treatment time may be insufficient to induce a change in protein expression.Perform a dose-response and time-course experiment to determine the optimal treatment conditions for your cell line.
High Background on the Blot Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.Increase the blocking time or use a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[17]
Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive.Reduce the concentration of the primary and/or secondary antibodies.[17]
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in the lysate.Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen.[17]
Protein Degradation: The sample may contain degraded protein fragments that are recognized by the antibody.Ensure proper sample handling and storage to minimize degradation. Always use fresh lysis buffer with protease inhibitors.
Inconsistent Results Between Experiments Variability in Cell Culture: Differences in cell confluency, passage number, or serum batches can affect protein expression.Standardize your cell culture conditions as much as possible. Use cells within a consistent passage number range.
Inconsistent this compound Treatment: Variations in drug preparation or application can lead to different cellular responses.Prepare fresh this compound stock solutions regularly and ensure accurate and consistent application to the cells.

Quantitative Data Summary

The following tables summarize the expected changes in protein expression levels observed in Western blot analyses after treatment with this compound, as reported in various studies.

Table 1: Downregulated Proteins After this compound Treatment

ProteinFunctionExpected ChangeCancer Type(s)
pRb (e.g., Ser807/811) Cell Cycle RegulationDecreaseMelanoma, Triple Negative Breast Cancer[3][9][10]
CDK1 Cell Cycle ProgressionDecreaseLymphoma[7][8]
p-CDK1 Cell Cycle ProgressionDecreaseLymphoma[8]
Cyclin B1 Cell Cycle RegulationDecreaseTriple Negative Breast Cancer[3][10]
Cyclin D3 Cell Cycle RegulationDecreaseLymphoma[7][8]
Mcl-1 Anti-apoptoticDecreaseMelanoma, Glioma, Clear Cell Renal Cell Carcinoma[6][9][11][12]
Bcl-2 Anti-apoptoticDecreaseMelanoma, Cholangiocarcinoma[9][14]
Bcl-xL Anti-apoptoticDecreaseChronic Lymphocytic Leukemia, Cholangiocarcinoma[13][14]
XIAP Anti-apoptoticDecreaseMelanoma[9]
Survivin Anti-apoptoticDecreaseTriple Negative Breast Cancer[3][10]
c-MYC Transcription FactorDecreaseTriple Negative Breast Cancer, Clear Cell Renal Cell Carcinoma[1][3][10][12]
β-catenin Wnt SignalingDecreaseAcute Myeloid Leukemia[1]
GLI1 Hedgehog SignalingDecreaseBreast Cancer[2]
FoxM1 Transcription FactorDecreaseBreast Cancer[2]
CD44 Stem Cell MarkerDecreaseBreast Cancer[2][5]
ALDH1A1 Stem Cell MarkerDecreaseBreast Cancer[2][5]
Bmi1 Stem Cell MarkerDecreaseBreast Cancer[2][5]
Oct4 Stem Cell MarkerDecreaseBreast Cancer[2][5]
Nanog Stem Cell MarkerDecreaseBreast Cancer[2][5]
Sox2 Stem Cell MarkerDecreaseBreast Cancer[2][5]

Table 2: Upregulated Proteins After this compound Treatment

ProteinFunctionExpected ChangeCancer Type(s)
Cleaved PARP Apoptosis MarkerIncreaseLymphoma, Triple Negative Breast Cancer, Clear Cell Renal Cell Carcinoma[3][7][8][10][12]
Cleaved Caspase-3 Apoptosis MarkerIncreaseMelanoma, Lymphoma, Clear Cell Renal Cell Carcinoma[7][8][9][12]
p53 Tumor SuppressorIncreaseMelanoma[9]

Experimental Protocols

Detailed Methodology for Western Blotting After this compound Treatment

This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each experimental system.

  • Cell Culture and this compound Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Perform electrophoresis to separate the proteins based on their molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading.

Signaling Pathway and Workflow Diagrams

Dinaciclib_Mechanism_of_Action cluster_outcomes Cellular Outcomes This compound This compound CDK1_2 CDK1/2 This compound->CDK1_2 CDK5 CDK5 This compound->CDK5 CDK9 CDK9 This compound->CDK9 CellCycle Cell Cycle Progression CDK1_2->CellCycle Rb Rb Phosphorylation CDK1_2->Rb G2M_Arrest G2/M Arrest Transcription Transcription Elongation CDK9->Transcription Apoptosis Apoptosis CellCycle->G2M_Arrest Rb->G2M_Arrest Mcl1_cMYC Mcl-1, c-MYC Expression Transcription->Mcl1_cMYC Mcl1_cMYC->Apoptosis

Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.

Western_Blot_Workflow start Cell Culture & This compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant prep Sample Preparation quant->prep sds SDS-PAGE prep->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary wash1 Washing primary->wash1 secondary Secondary Antibody Incubation wash1->secondary wash2 Washing secondary->wash2 detect Detection (ECL) wash2->detect analysis Image Acquisition & Analysis detect->analysis

Caption: A typical experimental workflow for Western blotting after this compound treatment.

Apoptosis_Pathway_this compound This compound This compound CDK9 CDK9 This compound->CDK9 Mcl1_Bcl2 Mcl-1 / Bcl-2 / Bcl-xL (Anti-apoptotic) CDK9->Mcl1_Bcl2 transcription Caspase9 Caspase-9 Mcl1_Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 PARP PARP Cleaved_Caspase3->PARP Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Simplified apoptosis signaling pathway affected by this compound.

References

Validation & Comparative

A Preclinical Showdown: Dinaciclib versus Flavopiridol in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the fundamental machinery of cell cycle progression. Among these, dinaciclib and flavopiridol have been the subject of extensive preclinical investigation. This guide provides a detailed comparison of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While both compounds function as pan-CDK inhibitors, notable differences in potency, selectivity, and therapeutic index have been observed.

Unveiling the Molecular Battleground: Mechanism of Action

Both this compound and flavopiridol exert their anticancer effects by inhibiting multiple CDKs, key regulators of cell cycle transitions and transcription. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of crucial substrates, leading to cell cycle arrest and apoptosis.[1][2] this compound is recognized as a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[3] Flavopiridol also targets a broad spectrum of CDKs, including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[1][4] The inhibition of transcriptional CDKs, particularly CDK9, is a key mechanism for inducing apoptosis by preventing the transcription of anti-apoptotic proteins like Mcl-1.[5]

CDK_Inhibition_Pathway General CDK Inhibition Pathway Cyclin/CDK Complexes Cyclin/CDK Complexes Rb Phosphorylation Rb Phosphorylation Cyclin/CDK Complexes->Rb Phosphorylation phosphorylates Cell Cycle Arrest Cell Cycle Arrest E2F Release E2F Release Rb Phosphorylation->E2F Release leads to S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry promotes CDK9/Cyclin T CDK9/Cyclin T RNA Pol II Phosphorylation RNA Pol II Phosphorylation CDK9/Cyclin T->RNA Pol II Phosphorylation phosphorylates Apoptosis Apoptosis Gene Transcription Gene Transcription RNA Pol II Phosphorylation->Gene Transcription initiates Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Gene Transcription->Anti-apoptotic Proteins (e.g., Mcl-1) produces This compound / Flavopiridol This compound / Flavopiridol This compound / Flavopiridol->Cyclin/CDK Complexes inhibit This compound / Flavopiridol->CDK9/Cyclin T inhibit

Caption: General mechanism of this compound and Flavopiridol via CDK inhibition.

In Vitro Potency: A Head-to-Head Comparison

Preclinical studies have consistently demonstrated that this compound is a more potent CDK inhibitor than flavopiridol. This is evident when comparing their half-maximal inhibitory concentrations (IC50) against a panel of purified CDK enzymes.

Target CDKThis compound IC50 (nM)Flavopiridol IC50 (nM)
CDK133
CDK2112
CDK5114
CDK944
Data sourced from a comparative analysis in ovarian carcinoma models.[6]

Cellular Effects: Proliferation, Cell Cycle, and Apoptosis

The superior potency of this compound at the enzymatic level translates to greater efficacy in cellular assays.

Cell Proliferation

Numerous studies have reported the potent anti-proliferative effects of both agents across a wide range of cancer cell lines. However, this compound generally exhibits lower IC50 values, indicating its ability to inhibit cell growth at lower concentrations. For instance, in various preclinical models, this compound has shown a median IC50 of 11 nM.[5] Flavopiridol's IC50 values typically range from 20 to 100 nM in different cancer cell lines.[2]

Cell Cycle Arrest

Both this compound and flavopiridol induce cell cycle arrest, a direct consequence of CDK inhibition. The specific phase of arrest can vary depending on the cell type and the concentration of the drug. For example, this compound has been shown to induce G2/M phase arrest in multiple myeloma and T-cell acute lymphoblastic leukemia cells.[7][8] Flavopiridol has been reported to cause arrest at both the G1/S and G2/M phases of the cell cycle.[4]

Induction of Apoptosis

A critical measure of anticancer efficacy is the ability to induce programmed cell death, or apoptosis. Both drugs are potent inducers of apoptosis. This compound has been shown to significantly increase the percentage of apoptotic cells in various cancer models. In nonseminomatous testicular cancer cells, this compound treatment (at IC50 concentration) increased the sub-G1 (apoptotic) population.[9] Similarly, flavopiridol has been demonstrated to induce apoptosis in a dose-dependent manner in ovarian granulosa cells.[10] While direct comparative quantitative data on apoptosis induction is limited, the literature suggests this compound's greater potency often leads to a more robust apoptotic response at lower concentrations.

In Vivo Efficacy: Preclinical Xenograft Models

The antitumor activity of this compound and flavopiridol has been evaluated in various in vivo xenograft models, including those derived from patients (PDX). These studies provide crucial insights into the therapeutic potential of these drugs in a more complex biological system.

This compound has demonstrated significant tumor growth inhibition in a variety of xenograft models, including those for cholangiocarcinoma, T-cell acute lymphoblastic leukemia, and osteosarcoma.[8][11][12] In some instances, this compound has been shown to have a superior therapeutic index (the ratio of the maximum tolerated dose to the minimum effective dose) of over 10, compared to less than 1 for flavopiridol.[5]

Flavopiridol has also shown in vivo antitumor activity against a range of human tumor xenografts.[13] For example, in a cholangiocarcinoma xenograft model, flavopiridol significantly reduced tumor volume and weight.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical data. Below are representative protocols for key experiments used to evaluate the efficacy of CDK inhibitors.

Experimental_Workflow General Experimental Workflow for Preclinical CDK Inhibitor Evaluation cluster_outputs Endpoints Cancer Cell Lines Cancer Cell Lines Drug Treatment Drug Treatment Cancer Cell Lines->Drug Treatment In Vivo Xenograft Model In Vivo Xenograft Model Cancer Cell Lines->In Vivo Xenograft Model Cell Viability Assay (MTT/CTG) Cell Viability Assay (MTT/CTG) Drug Treatment->Cell Viability Assay (MTT/CTG) Western Blot Analysis Western Blot Analysis Drug Treatment->Western Blot Analysis Flow Cytometry Flow Cytometry Drug Treatment->Flow Cytometry IC50 Values IC50 Values Cell Viability Assay (MTT/CTG)->IC50 Values Protein Expression (CDKs, Cyclins, Apoptotic markers) Protein Expression (CDKs, Cyclins, Apoptotic markers) Western Blot Analysis->Protein Expression (CDKs, Cyclins, Apoptotic markers) Cell Cycle Distribution (% G1, S, G2/M) Cell Cycle Distribution (% G1, S, G2/M) Flow Cytometry->Cell Cycle Distribution (% G1, S, G2/M) Apoptosis Rate (% apoptotic cells) Apoptosis Rate (% apoptotic cells) Flow Cytometry->Apoptosis Rate (% apoptotic cells) In Vivo Xenograft Model->Drug Treatment Systemic Administration Tumor Growth Measurement Tumor Growth Measurement In Vivo Xenograft Model->Tumor Growth Measurement Immunohistochemistry Immunohistochemistry In Vivo Xenograft Model->Immunohistochemistry Post-treatment analysis Tumor Volume/Weight Tumor Volume/Weight Tumor Growth Measurement->Tumor Volume/Weight Target Modulation in vivo Target Modulation in vivo Immunohistochemistry->Target Modulation in vivo

Caption: Workflow for evaluating this compound and Flavopiridol.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound or flavopiridol for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot Analysis
  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CDK1, Cyclin B1, cleaved PARP, Mcl-1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Preparation: Harvest cells after drug treatment, wash with PBS, and fix in cold 70% ethanol overnight at -20°C for cell cycle analysis. For apoptosis analysis, use an Annexin V-FITC/Propidium Iodide (PI) staining kit according to the manufacturer's instructions on unfixed cells.

  • Staining: For cell cycle analysis, wash the fixed cells and resuspend in PBS containing RNase A and PI. For apoptosis, incubate the cells with Annexin V-FITC and PI in binding buffer.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: For cell cycle analysis, use software to model the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Conclusion

The preclinical data strongly suggests that both this compound and flavopiridol are potent CDK inhibitors with significant anticancer activity. However, this compound consistently demonstrates superior potency in both enzymatic and cellular assays, along with a more favorable therapeutic index in in vivo models. This suggests that this compound may offer a wider therapeutic window and potentially greater clinical efficacy. Further head-to-head clinical trials are necessary to definitively establish the comparative clinical utility of these two agents. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of these and other CDK inhibitors.

References

A Head-to-Head In Vitro Comparison of Dinaciclib and Other Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Oncology and Drug Development

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase (CDK) inhibitors have emerged as a pivotal class of drugs, targeting the fundamental machinery of cell cycle progression. This guide provides a detailed in vitro comparison of Dinaciclib, a potent broad-spectrum CDK inhibitor, against other notable CDK inhibitors including Flavopiridol and the more selective CDK4/6 inhibitors Palbociclib, Ribociclib, Abemaciclib, and Trilaciclib. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their pre-clinical studies.

Quantitative Comparison of Inhibitory Activity

The in vitro potency of CDK inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other CDK inhibitors against various CDK enzymes and in cellular proliferation assays.

Table 1: Biochemical IC50 Values against Cyclin-Dependent Kinases (nM)

InhibitorCDK1CDK2CDK4CDK5CDK6CDK9
This compound 31-1-4[1]
Flavopiridol ~40[2]~40[2]~40[2]-~40[2]20[3]
Palbociclib --11[4]-15[4]-
Ribociclib --10[4][5]-39[4][5]-
Abemaciclib --2[6]-10[6]-
Trilaciclib --1[7]-4[7]-

Table 2: Cellular IC50 Values in Cancer Cell Lines (nM)

InhibitorCell Line (Cancer Type)IC50 (nM)
This compound Healthy HPASMCs~2-10
IPAH-HPASMCs~2-10[8]
Flavopiridol HCT116 (Colon)13[3]
A2780 (Ovarian)15[3]
PC3 (Prostate)10[3]
Mia PaCa-2 (Pancreatic)36[3]
Palbociclib MB453 (Breast)106[9]
MB231 (Breast)285[9]
Ribociclib Neuroblastoma Cell Lines (mean)307[5]
Abemaciclib SNU-EP2 (Ependymoma)820[10]
SNU-EP1203 (Ependymoma)890[10]

Kinase Selectivity and Cellular Effects

This compound distinguishes itself as a multi-CDK inhibitor, potently targeting CDK1, CDK2, CDK5, and CDK9.[1] This broad-spectrum activity contrasts with the high selectivity of Palbociclib, Ribociclib, Abemaciclib, and Trilaciclib for CDK4 and CDK6. Flavopiridol also exhibits broad-spectrum activity against multiple CDKs.[3]

The differential kinase selectivity translates to distinct cellular outcomes. Inhibition of CDK1 and CDK2 by this compound and Flavopiridol can induce cell cycle arrest in both G1 and G2 phases, leading to apoptosis.[3][11] In contrast, the CDK4/6 inhibitors primarily induce a G1 cell cycle arrest by preventing the phosphorylation of the Retinoblastoma (Rb) protein.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by CDK inhibitors and a general workflow for their in vitro evaluation.

CDK_Rb_E2F_Pathway cluster_0 CDK4/6 Inhibitors (Palbociclib, Ribociclib, etc.) cluster_1 Broad-Spectrum CDK Inhibitors (this compound, Flavopiridol) CDK4_6_Inhibitors CDK4/6 Inhibitors CDK4_6 CDK4/6 CDK4_6_Inhibitors->CDK4_6 | Inhibits G1_Arrest G1 Arrest CDK4_6_Inhibitors->G1_Arrest Broad_Spectrum_Inhibitors This compound Flavopiridol CDK2 CDK2 Broad_Spectrum_Inhibitors->CDK2 | Inhibits CDK1 CDK1 Broad_Spectrum_Inhibitors->CDK1 | Inhibits Apoptosis Apoptosis Broad_Spectrum_Inhibitors->Apoptosis CyclinD Cyclin D CyclinD->CDK4_6 Binds Rb Rb CDK4_6->Rb Phosphorylates pRb p-Rb Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates CDK2->S_Phase_Genes G2_M_Progression G2/M Progression CDK1->G2_M_Progression Experimental_Workflow start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with CDK Inhibitors culture->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50, Cell Cycle Distribution) viability->data_analysis cell_cycle->data_analysis kinase_assay Biochemical Kinase Assay kinase_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

Unlocking Potent Anti-Cancer Synergies: A Comparative Guide to Validating the Efficacy of Dinaciclib and BH3 Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic anti-cancer effects of combining the CDK inhibitor Dinaciclib with BH3 mimetics. Supported by experimental data, this document details the underlying mechanisms, presents quantitative data in a clear, comparative format, and offers detailed experimental protocols for validation.

The combination of this compound, a potent inhibitor of cyclin-dependent kinases (CDKs), with BH3 mimetics, a class of drugs that target anti-apoptotic BCL-2 family proteins, has shown significant promise in overcoming resistance and enhancing cancer cell death.[1][2][3][4] This guide delves into the scientific basis for this synergy and provides the necessary tools for its experimental validation.

Mechanism of Synergy: A Two-Pronged Attack on Cancer Cell Survival

This compound primarily functions by inhibiting CDKs, particularly CDK1, CDK2, CDK5, and CDK9.[2][5][6] Inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein MCL-1, a key survival factor for many cancer cells.[1] Concurrently, BH3 mimetics directly antagonize other anti-apoptotic BCL-2 family proteins like BCL-2 and BCL-XL.[7][8][9][10][11] This dual targeting of distinct anti-apoptotic pathways creates a synthetic lethal environment, leading to a synergistic induction of apoptosis in cancer cells that are dependent on multiple BCL-2 family members for survival.

cluster_this compound This compound Action cluster_bh3 BH3 Mimetic Action cluster_apoptosis Apoptosis Pathway D This compound CDK9 CDK9 D->CDK9 inhibits MCL1 MCL-1 (Anti-apoptotic) CDK9->MCL1 regulates transcription Pro_Apoptotic Pro-apoptotic proteins (BAX, BAK) MCL1->Pro_Apoptotic inhibits BH3 BH3 Mimetics (e.g., ABT-199, A-1155463) BCL2_XL BCL-2 / BCL-XL (Anti-apoptotic) BH3->BCL2_XL inhibits BCL2_XL->Pro_Apoptotic inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

Caption: Mechanism of synergistic action between this compound and BH3 mimetics.

Quantitative Analysis of Synergistic Efficacy

The synergistic effect of combining this compound with various BH3 mimetics has been demonstrated in multiple myeloma (MM) cell lines. The data below summarizes the observed increase in apoptosis compared to the expected additive effect of the individual drugs.

Cell LineThis compound (nM)BH3 MimeticBH3 Mimetic Conc. (nM)Observed Apoptosis (%)Expected Apoptosis (%)Synergy (Observed - Expected)
U266 20ABT-199100045.328.516.8
20A-1155463100055.130.224.9
20S638455038.725.113.6
MM.1S 10ABT-1991060.235.424.8
10A-115546350058.733.125.6
10S638451042.129.812.3
NCI-H929 10A-1155463100048.932.616.3
OPM-2 20A-1155463100052.438.713.7
RPMI 8226 20A-1155463100065.845.120.7

Data adapted from a study on multiple myeloma cell lines. Synergy is defined as an observed apoptotic rate more than 10% higher than the expected additive rate.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are the key experimental protocols for validating the synergistic effect of this compound and BH3 mimetics.

Cell Culture and Reagents
  • Cell Lines: U266, MM.1S, NCI-H929, OPM-2, and RPMI 8226 multiple myeloma cell lines.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Reagents:

    • This compound (Selleckchem)

    • ABT-199 (Venetoclax, Selleckchem)

    • A-1155463 (Selleckchem)

    • S63845 (Selleckchem)

    • Annexin V-FITC Apoptosis Detection Kit (BD Biosciences)

    • Propidium Iodide (PI)

Apoptosis Assay (Annexin V/PI Staining)

This protocol is designed to quantify the percentage of apoptotic cells following drug treatment.

A 1. Cell Seeding Seed cells at a density of 2x10^5 cells/mL in 24-well plates. B 2. Drug Treatment Incubate with this compound, BH3 mimetic, or the combination for 24 hours. A->B C 3. Cell Harvesting Collect cells by centrifugation at 1500 rpm for 5 minutes. B->C D 4. Washing Wash cells twice with cold PBS. C->D E 5. Staining Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark. D->E F 6. Analysis Add 400 µL of 1X Binding Buffer. Analyze by flow cytometry within 1 hour. E->F

Caption: Experimental workflow for apoptosis determination by flow cytometry.

Synergy Analysis (Chou-Talalay Method)

The Chou-Talalay method is a widely accepted approach to quantitatively determine synergism, additivism, or antagonism between two drugs.

  • Determine IC50 values: Perform dose-response curves for each drug individually to determine the concentration that inhibits 50% of cell viability.

  • Combination Studies: Treat cells with a series of fixed-ratio or non-fixed-ratio combinations of this compound and the BH3 mimetic.

  • Measure Cell Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the fraction of affected cells for each combination.

  • Calculate Combination Index (CI): Use software like CompuSyn to calculate the CI values.

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Concluding Remarks

The combination of this compound and BH3 mimetics represents a rational and potent therapeutic strategy for cancers co-dependent on MCL-1 and other BCL-2 family members for survival. The data and protocols presented in this guide provide a solid foundation for further investigation and validation of this synergistic interaction in various cancer models. Rigorous experimental design and quantitative analysis, as outlined, are essential for advancing this promising combination towards clinical application.

References

Dinaciclib Efficacy in Cisplatin-Resistant Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cisplatin resistance is a major clinical challenge in cancer therapy, necessitating the exploration of novel therapeutic agents that can overcome this resistance. Dinaciclib, a potent pan-cyclin-dependent kinase (CDK) inhibitor, has emerged as a promising candidate. This guide provides an objective comparison of this compound's performance against cisplatin and other alternatives in cisplatin-resistant cancer models, supported by experimental data and detailed protocols.

Comparative Efficacy of this compound and Cisplatin

This compound has demonstrated significant efficacy in various cancer cell lines, including those resistant to cisplatin. Notably, studies have shown that cisplatin-resistant ovarian cancer cell lines are over a thousand-fold more sensitive to this compound than to cisplatin[1][2][3]. This suggests that the mechanisms conferring resistance to cisplatin do not confer resistance to this compound[4].

Table 1: Comparative IC50/LD50 Values of this compound and Cisplatin in Ovarian Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) or lethal dose 50 (LD50) values for this compound and cisplatin in cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines.

Cell LineCisplatin SensitivityThis compound IC50/LD50 (µM)Cisplatin IC50/LD50 (µM)Reference
SKOV-3Sensitive0.0153.9[4]
SKOV-3cisResistant0.01211.2[4]
A2780Sensitive0.0041.8[4]
A2780cisResistant0.0058.5[4]
OVCAR-3Sensitive0.0103.5[4]
OVCAR-3cisResistant0.0096.2[4]
A2780Sensitive0.01386.1773[5]
OVCAR3Sensitive0.032114.4656[5]

As the data indicates, while the LD50 values for cisplatin are significantly higher in the resistant cell lines, the LD50 values for this compound remain consistently low across both sensitive and resistant variants[4].

This compound in Combination Therapy

The combination of this compound and cisplatin has shown additive or synergistic effects in inhibiting cell viability in both cisplatin-sensitive and -resistant ovarian cancer cells[5]. In vivo studies using xenograft models also demonstrated that co-treatment with this compound and cisplatin significantly inhibited tumor growth more effectively than either drug alone[5].

Table 2: Efficacy of this compound and Cisplatin Combination Therapy
Cell Line/ModelTreatmentEffect on Cell Viability/Tumor GrowthReference
SKOV-3cisThis compound + CisplatinAdditive reduction in cell viability
A2780cisThis compound + CisplatinAdditive reduction in cell viability[4]
OVCAR-3cisThis compound + CisplatinAdditive reduction in cell viability[4]
A2780 XenograftThis compound + Cisplatin80.7% tumor growth inhibition (combination) vs. 57.7% (this compound alone) and 42.8% (Cisplatin alone)[5]
Platinum Refractory Primary Tumor Cells (OV8)10 nM this compound + 10 µM CisplatinViability reduced to 22% (combination) vs. 84% (Cisplatin alone)[3][4]

Mechanism of Action: Signaling Pathways

This compound is an inhibitor of CDKs 1, 2, 5, and 9[4]. Its efficacy in cisplatin-resistant models stems from its bimodal mechanism of action: inducing cell cycle arrest and apoptosis[1][4]. By inhibiting CDKs, this compound disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase[4]. Furthermore, it induces apoptosis, as evidenced by increased levels of cleaved caspase-3 and cleaved-PARP[6]. In some cancer models, resistance to cisplatin is associated with elevated levels of CDK5, making these cells particularly susceptible to this compound[7].

Dinaciclib_Mechanism_of_Action cluster_cell Cancer Cell cluster_resistance Cisplatin Resistance Mechanisms This compound This compound CDK1 CDK1 This compound->CDK1 inhibits CDK2 CDK2 This compound->CDK2 inhibits CDK5 CDK5 This compound->CDK5 inhibits CDK9 CDK9 This compound->CDK9 inhibits Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression Transcription Transcription (e.g., BCL-2) CDK9->Transcription Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis arrest leads to Transcription->Apoptosis inhibition of anti-apoptotic proteins leads to Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage DNA_Damage->Apoptosis DNA_Repair Enhanced DNA Repair DNA_Repair->Apoptosis prevents Drug_Efflux Increased Drug Efflux Drug_Efflux->Cisplatin reduces intracellular concentration

Caption: Mechanism of this compound in overcoming cisplatin resistance.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or a combination of both for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate IC50/LD50 values using appropriate software.

Cell Cycle Analysis (Flow Cytometry)

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells following drug treatment.

  • Cell Treatment: Treat cells with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle[8].

Apoptosis Assay (Annexin V Staining)

This protocol describes the detection of apoptosis through the identification of phosphatidylserine translocation.

  • Cell Treatment: Treat cells with this compound at various concentrations for 12, 24, or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry, detecting FITC and PI fluorescence.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells. A luminescence-based assay like RealTime-Glo™ Annexin V Apoptosis Assay can also be used[4].

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a drug candidate in cisplatin-resistant cancer models.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Establish Cisplatin-Resistant Cell Lines B Cell Viability Assays (MTT, etc.) A->B C Cell Cycle Analysis (Flow Cytometry) B->C Investigate Mechanism D Apoptosis Assays (Annexin V, Caspase Activity) B->D Investigate Mechanism E Western Blot for Signaling Proteins C->E D->E F Develop Xenograft Models (e.g., mice, zebrafish) E->F Promising results lead to G Treat with this compound, Cisplatin, or Combination F->G H Monitor Tumor Growth and Animal Weight G->H I Immunohistochemistry of Tumor Tissue H->I

Caption: Experimental workflow for drug efficacy testing.

Comparison with Alternatives

While this compound shows significant promise, it is important to consider other CDK inhibitors. For instance, Flavopiridol, another pan-CDK inhibitor targeting CDKs 1, 2, 4, and 7, has also been evaluated. However, in a direct comparison using the SKOV-3 ovarian cancer cell line, this compound was found to be more potent than Flavopiridol[4]. Selective CDK4/6 inhibitors are also in development, but these are primarily cytostatic, whereas this compound is both cytostatic and cytotoxic[4].

Conclusion

The available data strongly suggest that this compound is a highly effective agent against cisplatin-resistant cancer models, particularly in ovarian cancer. Its ability to overcome cisplatin resistance, coupled with its additive or synergistic effects when used in combination with cisplatin, positions it as a strong candidate for further clinical investigation. The detailed protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound.

References

Comparative analysis of Dinaciclib's effect on different CDK subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dinaciclib (formerly SCH727965) is a potent small molecule inhibitor of cyclin-dependent kinases (CDKs), a family of enzymes crucial for cell cycle regulation and transcription. Its ability to target multiple CDKs makes it a subject of significant interest in oncology research. This guide provides a comparative analysis of this compound's effects on different CDK subtypes, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Potency Profile of this compound Against CDK Subtypes

This compound exhibits potent inhibitory activity against a specific subset of CDKs, primarily CDK1, CDK2, CDK5, and CDK9, with IC50 values consistently in the low nanomolar range. Its activity against other CDKs, such as CDK4 and CDK6, is significantly lower.[1][2] This selectivity profile is a key determinant of its biological effects.

CDK SubtypeIC50 (nM)Reference(s)
CDK13[2][3][4]
CDK21[2][3][4]
CDK51[2][3][4]
CDK94[2][3][4]
CDK4~100[5]
CDK6>60[1]
CDK760-100[1]

Comparative Effects of this compound on Key CDK Subtypes

The inhibition of each CDK subtype by this compound leads to distinct downstream cellular consequences, contributing to its overall anti-cancer activity.

  • CDK1 and CDK2 Inhibition: As key regulators of the cell cycle, the inhibition of CDK1 and CDK2 by this compound leads to cell cycle arrest, particularly at the G2/M phase.[6][7] A notable consequence of potent CDK1 and CDK2 inhibition is the induction of "anaphase catastrophe," a form of mitotic catastrophe characterized by multipolar cell divisions and extensive chromosome missegregation, ultimately leading to apoptosis.[3][8] This effect is particularly relevant in cancer cells with existing chromosomal instability.

  • CDK5 Inhibition: While highly active in post-mitotic neurons, aberrant CDK5 activity has been implicated in various cancers.[9][10] Inhibition of CDK5 by this compound may contribute to its anti-tumor effects, potentially by sensitizing cancer cells to other therapeutic agents.[9] In neuronal contexts, this compound's effect on CDK5 has been shown to regulate neurogenesis.[6]

  • CDK9 Inhibition: CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of a wide range of genes, including those involved in cell survival.[6][11] By inhibiting CDK9, this compound downregulates the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and the proto-oncogene MYC.[6][11][12] This transcriptional suppression is a key mechanism by which this compound induces apoptosis in various cancer cell lines.

Experimental Protocols

The determination of this compound's inhibitory activity against CDK subtypes is typically performed using in vitro kinase assays. Below is a representative protocol based on common methodologies like radiometric, luminescence, or fluorescence-based assays (e.g., LanthaScreen™, Z'-LYTE™).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific CDK/cyclin complex.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A, CDK5/p25, CDK9/Cyclin T1)

  • Specific peptide or protein substrate for each CDK

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled depending on the detection method

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., phosphocellulose paper for radiometric assays, luciferase/luciferin for luminescence assays, fluorescently labeled antibody for TR-FRET assays)

  • Plate reader capable of detecting radioactivity, luminescence, or fluorescence.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. A typical concentration range might be from 1 µM down to 0.01 nM, including a DMSO-only control.

  • Kinase Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific CDK/cyclin complex, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for each specific kinase to ensure accurate competitive inhibition measurements.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction, typically by adding a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Detection:

    • Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of incorporated radioactivity, corresponding to the phosphorylated substrate, is then quantified using a scintillation counter.

    • Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent that converts the ADP generated from the kinase reaction into a luminescent signal. The amount of light produced is proportional to the kinase activity.

    • TR-FRET Assay (e.g., LanthaScreen™): Add a fluorescently labeled antibody that specifically binds to the phosphorylated substrate. The binding event brings a donor fluorophore and an acceptor fluorophore into proximity, generating a FRET signal that is measured by a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological impact of this compound, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis This compound This compound Dilution Assay_Plate Assay Plate Incubation This compound->Assay_Plate Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Assay_Plate ATP ATP Solution ATP->Assay_Plate Termination Reaction Termination (EDTA) Assay_Plate->Termination Detection Signal Detection Termination->Detection Analysis IC50 Calculation Detection->Analysis

Workflow for in vitro kinase inhibition assay.

Signaling_Pathways cluster_cdk12 Cell Cycle Progression cluster_cdk9 Transcription Regulation cluster_cdk5 Other Cellular Processes This compound This compound CDK1 CDK1 This compound->CDK1 CDK2 CDK2 This compound->CDK2 CDK9 CDK9 This compound->CDK9 CDK5 CDK5 This compound->CDK5 Cell_Cycle_Arrest G2/M Arrest CDK1->Cell_Cycle_Arrest Anaphase_Catastrophe Anaphase Catastrophe CDK1->Anaphase_Catastrophe CDK2->Cell_Cycle_Arrest CDK2->Anaphase_Catastrophe Apoptosis1 Apoptosis Anaphase_Catastrophe->Apoptosis1 PTEFb P-TEFb Complex CDK9->PTEFb RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Transcription Gene Transcription RNA_Pol_II->Transcription Mcl1 Mcl-1 Transcription->Mcl1 MYC MYC Transcription->MYC Apoptosis2 Apoptosis Mcl1->Apoptosis2 Neuronal_Function Neuronal Function CDK5->Neuronal_Function Chemosensitization Chemosensitization CDK5->Chemosensitization

References

Validating Dinaciclib's On-Target Effects: A Comparative Guide Using siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dinaciclib with other cyclin-dependent kinase (CDK) inhibitors, focusing on the validation of its on-target effects using small interfering RNA (siRNA) knockdown. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of signaling pathways and experimental workflows to aid in the objective assessment of this compound's performance.

This compound: A Potent Inhibitor of Multiple CDKs

This compound (formerly SCH 727965) is a potent small molecule inhibitor of several cyclin-dependent kinases, playing a crucial role in the regulation of cell cycle progression and transcription.[1] Its primary targets include CDK1, CDK2, CDK5, and CDK9, with inhibitory concentrations (IC50) in the low nanomolar range.[1] This multi-targeted approach allows this compound to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3]

Comparison with Other CDK Inhibitors

The efficacy and specificity of this compound become clearer when compared with other CDK inhibitors such as flavopiridol (alvocidib) and the more selective CDK4/6 inhibitor, palbociclib.

Key Differentiators:

  • Potency and Selectivity: this compound is reported to be more potent and selective than the first-generation pan-CDK inhibitor, flavopiridol.[4] While flavopiridol has a broader kinase inhibition profile, this compound demonstrates a greater therapeutic index.[4]

  • Mechanism of Action: Compared to the CDK4/6 specific inhibitor palbociclib, which primarily induces G1 cell cycle arrest, this compound's inhibition of CDK1, CDK2, and CDK9 leads to a more comprehensive cell cycle blockade and induction of apoptosis.[2][5] In medulloblastoma cells, this compound was found to be 100 times more potent than palbociclib.[5]

  • Off-Target Effects: While more selective than flavopiridol, this compound's broader spectrum compared to CDK4/6 inhibitors may contribute to a different side effect profile.[2][4]

Quantitative Comparison of CDK Inhibitors

The following tables summarize the inhibitory activity and cellular effects of this compound in comparison to other CDK inhibitors.

Table 1: Inhibitory Concentration (IC50) of CDK Inhibitors Against Key CDKs

CDK InhibitorCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK5 (nM)CDK9 (nM)
This compound 3110014
Flavopiridol -----
Palbociclib --11--

Data compiled from various sources.[1][6] Note: Direct comparative IC50 values for flavopiridol against all listed CDKs were not consistently available in the searched literature.

Table 2: Cellular Effects of CDK Inhibitors in Cancer Cell Lines

CDK InhibitorCell LineAssayEndpointResultReference
This compound SKOV-3 (Ovarian Cancer)Dose-responseLD5015 nM[7]
Flavopiridol SKOV-3 (Ovarian Cancer)Dose-responseLD50180 nM[7]
This compound HD-MB03 (Medulloblastoma)ProliferationInhibitionSignificantly more potent than palbociclib[5][8]
Palbociclib HD-MB03 (Medulloblastoma)ProliferationInhibition100-fold less potent than this compound[5][8]
This compound Multiple Myeloma Cell LinesMTT AssayIC5040-80 nM[3]
This compound Oral Squamous Carcinoma CellsProliferationInhibitionDose-dependent reduction[2]

Validating On-Target Effects with siRNA Knockdown

siRNA-mediated knockdown is a crucial technique to validate that the observed cellular effects of a drug, like this compound, are indeed due to the inhibition of its intended targets.[9] By specifically reducing the expression of a target protein (e.g., CDK1), researchers can compare the resulting phenotype to that induced by the drug. A similar outcome provides strong evidence for on-target activity.

siRNA_Validation_Workflow cluster_Preparation Preparation cluster_Transfection Transfection cluster_Treatment_and_Analysis Treatment & Analysis cluster_Validation Validation Cell_Culture Cancer Cell Line Culture Transfection Transfect Cells with: - Target siRNA - Control siRNA - Mock (Transfection Reagent Only) Cell_Culture->Transfection Dinaciclib_Treatment Treat a parallel set of non-transfected cells with this compound Cell_Culture->Dinaciclib_Treatment siRNA_Design Design & Synthesize siRNAs (e.g., for CDK1, CDK2) siRNA_Design->Transfection Control_siRNA Scrambled (Non-targeting) siRNA Control Control_siRNA->Transfection Western_Blot Western Blot Transfection->Western_Blot Confirm Protein Knockdown Cell_Viability Cell Viability Assay Transfection->Cell_Viability Cell_Cycle Cell Cycle Analysis Transfection->Cell_Cycle Dinaciclib_Treatment->Cell_Viability Dinaciclib_Treatment->Cell_Cycle Comparison Compare Phenotypes: siRNA Knockdown vs. This compound Cell_Viability->Comparison Cell_Cycle->Comparison Conclusion Conclusion: On-Target Effect Validated Comparison->Conclusion Similar Phenotypes

Caption: this compound's mechanism of action on cell cycle and transcription.

Conclusion

This compound is a potent, multi-targeting CDK inhibitor with demonstrated efficacy in various cancer models. Validating its on-target effects through techniques like siRNA knockdown is essential for confirming its mechanism of action and for the rational design of combination therapies. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of cancer drug development, enabling a more informed evaluation of this compound's therapeutic potential.

References

Assessing the Selectivity Profile of Dinaciclib Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Dinaciclib (SCH 727965), a potent small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2] this compound has been investigated in numerous clinical trials for various cancer indications.[2] Understanding its potency and selectivity across the human kinome is crucial for elucidating its mechanism of action, predicting potential therapeutic applications, and anticipating off-target effects. This document presents quantitative data on this compound's inhibitory activity, details the experimental protocols for its assessment, and visualizes its primary signaling pathway.

Kinase Selectivity Profile of this compound

This compound is a potent inhibitor of several key cyclin-dependent kinases, demonstrating low nanomolar IC50 values against CDK1, CDK2, CDK5, and CDK9.[1][3] Its high affinity for the ATP-binding site of these kinases underlies its mechanism of action.[4] While it primarily targets the CDK family, its activity against a broader range of kinases has also been evaluated to determine its selectivity. The following table summarizes the inhibitory activity of this compound against a panel of kinases, with data presented as IC50 (the half-maximal inhibitory concentration) or Ki (the inhibition constant) values. Lower values indicate greater potency.

Kinase TargetIC50 / Ki (nM)Kinase FamilyNotes
CDK1/cyclin B 3CDKPotent inhibition of a key mitotic kinase.[3]
CDK2/cyclin E 1CDKHigh-affinity binding and potent inhibition of a key G1/S phase kinase.[3][4]
CDK2/cyclin A 3.9 (µM conversion: 3900)CDK
CDK3 <10CDKPotent inhibition.[5]
CDK4/cyclin D1 110 (µM conversion: 110000)CDKWeaker inhibition compared to other CDKs.
CDK5/p25 1CDKPotent inhibition of a kinase with roles in neuronal function and cancer.[3]
CDK6 1-5CDKPotent inhibition.[5]
CDK7 ~20CDKModerate inhibition.[5]
CDK9/cyclin T1 4CDKPotent inhibition of a key transcriptional kinase.[3]
GSK3β >1000CMGCLacks significant inhibition, showing selectivity over this kinase.[6]
FLT4 (VEGFR3) 220 - 11320Tyrosine KinaseModerate to weak inhibition.[7]
PDGFRA 550 - 1670Tyrosine KinaseModerate to weak inhibition.[7]

Note: The inhibitory values can vary depending on the specific assay conditions and the cyclin partner of the CDK. The data presented is a compilation from multiple sources to provide a comparative overview.

Experimental Protocols: Determining Kinase Inhibition (IC50)

The determination of a compound's IC50 value against a specific kinase is a fundamental assay in drug discovery. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. This luminescence-based assay is sensitive, robust, and suitable for high-throughput screening.

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out, where the kinase transfers a phosphate group from ATP to a substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the ADP to ATP and then uses a luciferase/luciferin reaction to measure the amount of newly synthesized ATP. The resulting luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Protocol for IC50 Determination
  • Reagent Preparation: Prepare the kinase, substrate, ATP, and the test compound (this compound) in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). The test compound should be serially diluted to cover a range of concentrations.

  • Kinase Reaction Setup (384-well plate format):

    • Add 1 µL of the serially diluted test compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.

    • Add 2 µL of the kinase enzyme solution to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Kinase Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The data is then plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Mechanism of Action

This compound exerts its primary anti-cancer effects by inhibiting key cyclin-dependent kinases that are critical for cell cycle progression and transcription. The inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G2/M and G1/S transitions, respectively. By targeting CDK9, this compound also inhibits transcription, leading to the downregulation of anti-apoptotic proteins like Mcl-1. This multi-pronged attack on fundamental cellular processes ultimately induces apoptosis in cancer cells.

Dinaciclib_Mechanism_of_Action This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE CDK9_CyclinT1 CDK9/Cyclin T1 This compound->CDK9_CyclinT1 G2_M G2/M Transition CDK1_CyclinB->G2_M Promotes G1_S G1/S Transition CDK2_CyclinE->G1_S Promotes RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates & Activates Apoptosis Apoptosis G2_M->Apoptosis Arrest leads to G1_S->Apoptosis Arrest leads to Mcl1 Mcl-1 (Anti-apoptotic) RNAPII->Mcl1 Transcription Mcl1->Apoptosis

Caption: this compound's mechanism of action.

Experimental Workflow for Kinase Inhibitor Profiling

The process of assessing the selectivity of a kinase inhibitor like this compound involves a systematic workflow, from initial high-throughput screening to detailed IC50 determination and downstream cellular assays.

Kinase_Inhibitor_Profiling_Workflow start Start: Kinase Inhibitor (this compound) hts High-Throughput Screening (Broad Kinase Panel) start->hts hit_id Hit Identification (Primary Targets) hts->hit_id ic50 IC50 Determination (Dose-Response Curves) hit_id->ic50 selectivity Selectivity Profile Analysis ic50->selectivity cellular Cell-Based Assays (e.g., Apoptosis, Cell Cycle) selectivity->cellular end End: Characterized Inhibitor Profile cellular->end

Caption: Workflow for kinase inhibitor profiling.

References

Safety Operating Guide

Proper Disposal Procedures for Dinaciclib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of Dinaciclib, an experimental cyclin-dependent kinase (CDK) inhibitor, is critical for ensuring laboratory safety and environmental protection. As a potent pharmaceutical compound, this compound is classified as a hazardous drug, necessitating strict adherence to established disposal protocols. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in compliance with regulatory standards.

Hazard Profile of this compound

This compound presents several health and environmental hazards that underscore the need for cautious handling and disposal.[1][2][3] It is harmful if swallowed and is recognized as being very toxic to aquatic life, with long-lasting effects.[1]

Hazard ClassificationDescriptionGHS Hazard StatementCitations
Acute Oral Toxicity Harmful if swallowed.H302[1][3]
Skin Irritation Causes skin irritation.H315[2][3]
Eye Irritation Causes serious eye irritation.H319[2][3]
Germ Cell Mutagenicity May cause genetic defects.H340[2]
Specific Target Organ Toxicity Causes damage to organs (e.g., bone marrow) through prolonged or repeated exposure.H372[2]
Aquatic Toxicity (Acute & Chronic) Very toxic to aquatic life with long-lasting effects.H410[1]
Required Personal Protective Equipment (PPE)

All personnel handling this compound waste must use appropriate PPE to prevent exposure.[4] The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[5]

PPE CategorySpecificationRationaleCitations
Eye Protection Safety goggles with side-shields.Protects against splashes and dust.[1]
Hand Protection Impervious protective gloves (e.g., nitrile).Prevents skin contact. Use proper glove removal technique.[1][5]
Body Protection Impervious clothing, such as a disposable lab coat.Protects against contamination of personal clothing.[1][5]
Respiratory Protection A NIOSH-approved respirator may be required, especially where dust or aerosols are generated.Prevents inhalation. Use only in areas with appropriate exhaust ventilation.[1][2][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound and associated contaminated materials. These procedures are aligned with guidelines for managing hazardous pharmaceutical waste.[6][7]

Step 1: Segregate Waste at the Point of Generation

Proper segregation is crucial to prevent cross-contamination and ensure compliant disposal. Immediately separate this compound waste from regular trash and other chemical waste streams.

  • Trace Contaminated Waste: Items with minimal residual drug, such as empty vials, used gloves, gowns, bench paper, and plastic labware, should be considered hazardous waste.[4]

  • Bulk Contaminated Waste: This includes unused or expired this compound, partially used vials, and materials used to clean up spills.[4]

Step 2: Use Designated Hazardous Waste Containers

All waste contaminated with this compound must be placed in clearly marked, dedicated containers.

  • Container Type: Use thick, leak-proof plastic bags and puncture-proof sharps containers.[6][8]

  • Container Color: Hazardous pharmaceutical waste is typically collected in black containers.[7]

  • Labeling: All containers must be clearly labeled "HAZARDOUS DRUG WASTE ONLY".[6] This ensures that the waste is handled correctly throughout the disposal process.

Step 3: Manage Contaminated Labware and PPE

  • Sharps: All needles and syringes must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous drug waste.[4][6]

  • Non-Sharps Disposables: Place items like gloves, gowns, and contaminated labware into a thick, leak-proof plastic bag within a designated hazardous waste container.[6] Seal the bag when it is full.[6]

  • Reusable Labware: Decontaminate reusable labware, such as glassware, by scrubbing with alcohol.[1][3] The cleaning materials used in this process must also be disposed of as hazardous waste.

Step 4: Handle Spills and Accidental Releases

In the event of a spill, follow these emergency procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhalation of dust or aerosols.[1][5]

  • Wear Full PPE: Before cleaning, don all required personal protective equipment.[1]

  • Contain the Spill: Absorb solutions with an inert, liquid-binding material such as diatomite or universal binders.[1][3] For powders, carefully sweep up the material and place it in a suitable, closed container for disposal.[5] Avoid creating dust.[5]

  • Decontaminate the Area: Clean the spill surface by scrubbing with alcohol.[1][3]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and wipes, must be disposed of as hazardous drug waste in the designated containers.[4]

Step 5: Arrange for Final Disposal

The final disposal of this compound waste must comply with all applicable federal, state, and local regulations.[9]

  • Engage a Licensed Contractor: Offer the material to a licensed, professional waste disposal company.[5][6]

  • Approved Disposal Method: The required method of disposal for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted treatment facility.[6][7]

  • Prohibited Disposal Methods: Do not dispose of this compound down the drain or in regular trash.[7][10] The EPA has banned the sewering of hazardous waste pharmaceuticals.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision points in the proper disposal of this compound waste.

DinaciclibDisposalWorkflow start This compound Waste Generated decision_trace Trace or Bulk Contamination? start->decision_trace sharps Sharps (Needles, etc.) decision_trace->sharps Trace non_sharps Non-Sharps (PPE, Labware) decision_trace->non_sharps Trace spill Bulk / Spill Material decision_trace->spill Bulk sharps_container Place in Puncture-Proof Sharps Container sharps->sharps_container waste_bag Place in Labeled, Leak-Proof Waste Bag non_sharps->waste_bag hw_container Place Bag/Spill Material in 'Hazardous Drug Waste' Container (Black Container) spill->hw_container sharps_container->hw_container waste_bag->hw_container storage Store in Secure Area Awaiting Pickup hw_container->storage disposal Dispose via Licensed Hazardous Waste Contractor (Incineration) storage->disposal

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Compliance

In the United States, the management of hazardous pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, the regulations found in 40 CFR Part 266, Subpart P, set the standards for healthcare facilities managing such waste.[7][10] Additionally, guidelines from USP General Chapter <800> provide standards for the safe handling of hazardous drugs in healthcare settings, which includes disposal.[9] Laboratories should consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all relevant regulations.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Dinaciclib

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Dinaciclib. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a potent cyclin-dependent kinase (CDK) inhibitor and requires stringent handling protocols due to its hazardous properties.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents multiple health risks. It is harmful if swallowed, causes skin and serious eye irritation, may lead to respiratory irritation, and is suspected of causing genetic defects.[1][2] Furthermore, prolonged or repeated exposure can cause organ damage.[1][3] It is also highly toxic to aquatic life, necessitating careful disposal.[4]

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE Category Specification Purpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.[4]
Hand Protection Two pairs of chemotherapy-rated, powder-free nitrile glovesProvides a barrier against skin contact. Double-gloving is recommended.
Body Protection Impervious, disposable gown with long sleeves and tight-fitting cuffsProtects skin and clothing from contamination.[4][5]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder form to prevent inhalation of dust.[1]
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills.

Step-by-Step Handling Procedures

A designated area for handling potent compounds like this compound should be established. This area should be equipped with a chemical fume hood or a ventilated balance enclosure.

2.1. Preparation and Weighing:

  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Surface Preparation: Cover the work surface within the fume hood or ventilated enclosure with a disposable, plastic-backed absorbent pad.

  • Weighing:

    • Use a dedicated set of weighing tools (spatula, weigh paper/boat).

    • Carefully weigh the required amount of this compound powder. Avoid creating dust.

    • If weighing directly into a tube, ensure the tube is stable and properly labeled beforehand.

  • Cleaning: After weighing, carefully wipe down the balance and surrounding surfaces with a suitable deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), and then dispose of the cleaning materials as cytotoxic waste.

2.2. Solubilization:

  • Solvent Addition: In the fume hood, add the desired solvent (e.g., DMSO) to the vessel containing the this compound powder.

  • Mixing: Cap the vessel securely and mix gently by vortexing or inverting until the compound is fully dissolved. Sonication may be used if necessary.

  • Storage of Stock Solution: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature (typically -20°C or -80°C).

Emergency Procedures

In the event of exposure or a spill, immediate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container labeled as "Cytotoxic Waste." Clean the spill area with a deactivating solution.

Disposal Plan

All materials that have come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

4.1. Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[5]

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials should be placed in a clearly marked, leak-proof plastic bag or container for cytotoxic waste.[4][5]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and labeled container for hazardous chemical waste. Do not pour down the drain.

4.2. Final Disposal:

All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically involving incineration.[6]

This compound Mechanism of Action

This compound is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, CDK5, and CDK9.[7] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). The following diagram illustrates the general workflow for handling this compound.

Dinaciclib_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE Don PPE Area_Prep Prepare Designated Area PPE->Area_Prep Enter Area Weigh Weigh this compound Powder Area_Prep->Weigh Solubilize Solubilize in Solvent Weigh->Solubilize Transfer Compound Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-Experiment Waste_Seg Segregate Cytotoxic Waste Decontaminate->Waste_Seg Disposal Dispose via Licensed Vendor Waste_Seg->Disposal

Caption: A logical workflow for the safe handling of this compound.

The following diagram illustrates the simplified signaling pathway affected by this compound.

Dinaciclib_Signaling_Pathway Simplified this compound Signaling Pathway cluster_cdks Cyclin-Dependent Kinases cluster_processes Cellular Processes cluster_outcomes Cellular Outcomes This compound This compound CDK1 CDK1 This compound->CDK1 Inhibits CDK2 CDK2 This compound->CDK2 Inhibits CDK5 CDK5 This compound->CDK5 Inhibits CDK9 CDK9 This compound->CDK9 Inhibits CellCycle Cell Cycle Progression CDK1->CellCycle Promotes Arrest Cell Cycle Arrest CDK1->Arrest Inhibition leads to CDK2->CellCycle Promotes CDK2->Arrest Transcription Transcription CDK9->Transcription Promotes Apoptosis Apoptosis CDK9->Apoptosis Inhibition promotes CellCycle->Arrest Transcription->Apoptosis

Caption: this compound inhibits CDKs, leading to cell cycle arrest and apoptosis.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.